Product packaging for CNQX disodium(Cat. No.:)

CNQX disodium

Cat. No.: B7803732
M. Wt: 276.12 g/mol
InChI Key: YCXDDPGRZKUGDG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CNQX disodium is a useful research compound. Its molecular formula is C9H2N4Na2O4 and its molecular weight is 276.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H2N4Na2O4 B7803732 CNQX disodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXDDPGRZKUGDG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2N4Na2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of CNQX Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium salt is a potent and competitive antagonist of ionotropic glutamate receptors, playing a critical role in the modulation of excitatory neurotransmission in the central nervous system. As a water-soluble derivative of CNQX, it is a valuable pharmacological tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of glutamate receptor subtypes. This technical guide provides a comprehensive overview of the biological activity of CNQX disodium salt, including its mechanism of action, quantitative binding and functional data, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound salt primarily exerts its biological effects by competitively antagonizing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two major subtypes of ionotropic glutamate receptors. By binding to the glutamate recognition site on these receptors, CNQX prevents their activation by the endogenous ligand glutamate, thereby inhibiting the influx of sodium and calcium ions that mediate fast excitatory postsynaptic currents.[1][2][3][4]

In addition to its primary targets, CNQX also acts as an antagonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency.[5] This interaction allows CNQX to modulate NMDA receptor activity, which is crucial for synaptic plasticity and excitotoxicity.

Quantitative Data: Binding Affinities and Functional Inhibition

The inhibitory potency of CNQX has been quantified across its primary and secondary targets using various experimental paradigms. The following tables summarize the key quantitative data for this compound salt.

Receptor TargetParameterValue (µM)Species/TissueReference(s)
AMPA ReceptorIC₅₀0.3-
Kainate ReceptorIC₅₀1.5-
NMDA Receptor (Glycine Site)IC₅₀5.7 - 25Guinea Pig Brain Frontal Cortex Membranes / -

Table 1: Functional Inhibition (IC₅₀) of CNQX

Receptor TargetParameterValue (nM)RadioligandTissueReference(s)
Quisqualate Receptor (AMPA/metabotropic)Kᵢ39[³H]CNQXRat Cortical Membranes

Table 2: Binding Affinity (Kᵢ) of CNQX

Signaling Pathways Modulated by this compound Salt

By antagonizing AMPA, kainate, and NMDA receptors, this compound salt significantly impacts downstream signaling cascades that are fundamental to neuronal function, including synaptic plasticity, cell survival, and gene expression.

AMPA Receptor Signaling Pathway

Antagonism of AMPA receptors by CNQX directly inhibits the influx of Na⁺ and, for calcium-permeable AMPA receptors, Ca²⁺ ions. This blockade prevents the depolarization of the postsynaptic membrane and the activation of various calcium-dependent signaling molecules.

AMPA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates CNQX CNQX CNQX->AMPAR Inhibits Na_ion Na+ Influx AMPAR->Na_ion Ca_ion Ca2+ Influx (for Ca2+-permeable AMPARs) AMPAR->Ca_ion Depolarization Membrane Depolarization Na_ion->Depolarization CaMKII CaMKII Ca_ion->CaMKII PKC PKC Ca_ion->PKC ERK ERK CaMKII->ERK PKC->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (e.g., c-fos, BDNF) CREB->Gene_Expression

CNQX blocks AMPA receptor-mediated signaling.
Kainate Receptor Signaling Pathway

CNQX also competitively inhibits kainate receptors, which have both ionotropic and metabotropic functions. This blockade affects not only postsynaptic excitability but also presynaptic neurotransmitter release.

Kainate_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate KainateR Kainate Receptor Glutamate->KainateR Activates CNQX CNQX CNQX->KainateR Inhibits Ionotropic Ionotropic Signaling (Na+/Ca2+ Influx) KainateR->Ionotropic Metabotropic Metabotropic Signaling (G-protein coupled) KainateR->Metabotropic Postsynaptic Postsynaptic Excitability Ionotropic->Postsynaptic Presynaptic Presynaptic Neurotransmitter Release Modulation Metabotropic->Presynaptic

CNQX inhibits kainate receptor signaling.
NMDA Receptor Glycine Site Modulation

CNQX competitively antagonizes the glycine binding site on the GluN1 subunit of the NMDA receptor. Since glycine (or D-serine) is a co-agonist required for NMDA receptor activation, CNQX can reduce NMDA receptor-mediated currents and subsequent calcium influx, which is a critical trigger for synaptic plasticity.

NMDA_Glycine_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 CNQX CNQX CNQX->NMDAR Inhibits Glycine Binding Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Channel Opening Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity

CNQX modulates NMDA receptor function.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of CNQX on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.

Experimental Workflow:

Electrophysiology_Workflow prep Prepare Neuronal Culture or Brain Slice patch Establish Whole-Cell Patch-Clamp Configuration prep->patch record_base Record Baseline AMPA-R Mediated EPSCs (Hold at -70mV in presence of NMDAR and GABAAR blockers) patch->record_base apply_cnqx Bath Apply this compound Salt (e.g., 10 µM) record_base->apply_cnqx record_cnqx Record EPSCs in the Presence of CNQX apply_cnqx->record_cnqx washout Washout CNQX with Artificial Cerebrospinal Fluid (aCSF) record_cnqx->washout record_wash Record EPSCs after Washout washout->record_wash analyze Analyze Data: Compare EPSC amplitude and frequency before, during, and after CNQX application record_wash->analyze

Workflow for electrophysiological recording.

Methodology:

  • Preparation of Solutions:

    • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

    • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.

    • This compound salt stock solution (e.g., 10 mM in water or aCSF).

  • Recording Procedure:

    • Prepare acute brain slices (e.g., 300 µm thick) or cultured neurons.

    • Transfer the preparation to a recording chamber continuously perfused with oxygenated aCSF.

    • Establish a whole-cell patch-clamp recording from a target neuron.

    • Hold the neuron at a membrane potential of -70 mV to primarily record AMPA receptor-mediated currents and minimize NMDA receptor activation. Include picrotoxin (e.g., 100 µM) and D-AP5 (e.g., 50 µM) in the aCSF to block GABA-A and NMDA receptors, respectively.

    • Record stable baseline EPSCs for at least 5-10 minutes.

    • Bath-apply this compound salt at the desired concentration (e.g., 10 µM) and record for 10-15 minutes.

    • Perform a washout by perfusing with aCSF without CNQX for at least 15-20 minutes to observe any reversal of the effect.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of CNQX for AMPA receptors using a radiolabeled ligand such as [³H]AMPA or [³H]CNQX.

Experimental Workflow:

Binding_Assay_Workflow prep Prepare Brain Membrane Homogenate incubation Incubate Membranes with [3H]Radioligand and Varying Concentrations of CNQX prep->incubation separation Separate Bound and Free Radioligand by Rapid Filtration incubation->separation quantification Quantify Radioactivity of Bound Ligand using Scintillation Counting separation->quantification analysis Analyze Data: Determine IC50 and calculate Ki value quantification->analysis

Workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]AMPA at its Kd concentration), and varying concentrations of this compound salt.

    • For total binding, omit CNQX. For non-specific binding, add a high concentration of a non-radiolabeled glutamate receptor agonist (e.g., 1 mM L-glutamate).

    • Incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of CNQX to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol outlines a method to measure the effect of local administration of CNQX on extracellular glutamate levels in a specific brain region of an anesthetized or freely moving animal.

Experimental Workflow:

Microdialysis_Workflow implant Surgically Implant Microdialysis Probe into Target Brain Region perfuse_base Perfuse Probe with aCSF and Collect Baseline Dialysate Samples implant->perfuse_base perfuse_cnqx Switch to aCSF Containing this compound Salt (Reverse Dialysis) perfuse_base->perfuse_cnqx collect_cnqx Collect Dialysate Samples during CNQX Perfusion perfuse_cnqx->collect_cnqx analyze Analyze Glutamate Concentration in Dialysate Samples using HPLC collect_cnqx->analyze compare Compare Glutamate Levels Before and During CNQX Administration analyze->compare

Workflow for in vivo microdialysis.

Methodology:

  • Surgical Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).

  • Microdialysis Experiment:

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Switch the perfusion solution to aCSF containing this compound salt at the desired concentration.

    • Continue collecting dialysate samples throughout the drug perfusion period.

  • Sample Analysis:

    • Analyze the concentration of glutamate in the collected dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Conclusion

This compound salt is a cornerstone pharmacological tool for investigating the roles of AMPA and kainate receptors in synaptic transmission and plasticity. Its well-characterized mechanism of action and binding affinities, coupled with its water solubility, make it suitable for a wide range of experimental applications. This guide provides the essential technical information and detailed protocols to empower researchers in neuroscience and drug development to effectively utilize this compound salt in their studies of glutamatergic signaling in health and disease.

References

A Technical Guide to the Affinity of CNQX Disodium Salt for AMPA vs. Kainate Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium salt for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. CNQX is a potent, competitive antagonist at these ionotropic glutamate receptors and is a critical tool in neuroscience research. This document details its receptor affinity, the experimental methodologies used to determine these properties, and the associated signaling pathways.

Quantitative Affinity Data

CNQX exhibits a higher affinity for AMPA receptors compared to kainate receptors. The following table summarizes the inhibitory concentration (IC50) values, a common measure of antagonist potency, from various sources. It is important to note that slight variations in reported values can arise from different experimental conditions, such as the specific receptor subunits, cell types, and assay techniques employed.

ReceptorAntagonistIC50 (µM)Citation
AMPA ReceptorCNQX0.3[1][2][3][4][5]
Kainate ReceptorCNQX1.5
AMPA ReceptorCNQX0.4
Kainate ReceptorCNQX4

Experimental Protocols

The determination of CNQX affinity for AMPA and kainate receptors typically involves one of two primary experimental approaches: radioligand binding assays or electrophysiological recordings.

Radioligand Binding Assays

This biochemical method quantifies the interaction between a radiolabeled ligand (agonist or antagonist) and its receptor.

General Methodology:

  • Membrane Preparation: Tissues or cells expressing the target receptors (e.g., rat cortical membranes) are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to AMPA or kainate receptors (e.g., [3H]AMPA or [3H]kainate).

  • Competition: A range of concentrations of the unlabeled antagonist (CNQX) is added to the incubation mixture. CNQX competes with the radioligand for binding to the receptors.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value for CNQX can be calculated. This value represents the concentration of CNQX required to inhibit 50% of the specific binding of the radioligand.

Experimental Workflow for Radioligand Binding Assay

G Workflow for Radioligand Binding Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Tissue/Cell Homogenization B Membrane Isolation (Centrifugation) A->B C Incubation: Membranes + Radioligand + CNQX B->C D Separation of Bound/Unbound Ligand (Filtration) C->D E Quantification of Radioactivity D->E F Competition Curve Generation E->F G IC50 Calculation F->G

Workflow for Radioligand Binding Assay

Electrophysiological Recordings

This functional assay measures the effect of an antagonist on the ion channel activity of the receptor in response to an agonist.

General Methodology:

  • Cell Preparation: Whole-cell patch-clamp recordings are typically performed on neurons in brain slices or cultured cells expressing AMPA or kainate receptors.

  • Baseline Recording: An agonist (e.g., glutamate, AMPA, or kainic acid) is applied to the cell to evoke an inward current mediated by the activation of AMPA or kainate receptors. This baseline response is recorded.

  • Antagonist Application: Different concentrations of CNQX are then co-applied with the agonist.

  • Response Measurement: The inhibitory effect of CNQX on the agonist-evoked current is measured.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of inhibition of the agonist-induced current against the concentration of CNQX. The IC50 value is then determined from this curve.

Experimental Workflow for Electrophysiological Recording

G Workflow for Electrophysiological Recording cluster_0 Setup cluster_1 Recording cluster_2 Analysis A Prepare Brain Slice or Cultured Neurons B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Agonist-Evoked Current B->C D Co-apply Agonist and CNQX C->D E Record Inhibited Current D->E F Construct Dose-Response Curve E->F G Determine IC50 Value F->G

Workflow for Electrophysiological Recording

Signaling Pathways

Both AMPA and kainate receptors are ionotropic, meaning they form ion channels that open upon ligand binding, leading to the influx of cations and depolarization of the neuronal membrane. However, they can also engage in metabotropic signaling, which is independent of ion flux.

AMPA Receptor Signaling

Upon binding of glutamate, AMPA receptors primarily allow the influx of Na+ ions, leading to rapid excitatory postsynaptic potentials (EPSPs). The subunit composition of the receptor, particularly the presence of the GluA2 subunit, determines its Ca2+ permeability. Receptors lacking the GluA2 subunit are also permeable to Ca2+, which can then act as a second messenger to activate various intracellular signaling cascades, including those involving protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These kinases play crucial roles in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). Furthermore, AMPA receptors can interact with and activate the protein tyrosine kinase Lyn, which in turn can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression, such as that of brain-derived neurotrophic factor (BDNF).

AMPA Receptor Signaling Pathway

G AMPA Receptor Signaling Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Na_Influx Na+ Influx AMPAR->Na_Influx Ca_Influx Ca2+ Influx (GluA2-lacking) AMPAR->Ca_Influx Lyn Lyn Kinase AMPAR->Lyn Depolarization Depolarization (EPSP) Na_Influx->Depolarization CaMKII CaMKII Ca_Influx->CaMKII PKC PKC Ca_Influx->PKC Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity PKC->Synaptic_Plasticity MAPK MAPK Pathway Lyn->MAPK Gene_Expression Gene Expression (e.g., BDNF) MAPK->Gene_Expression

AMPA Receptor Signaling Pathway

Kainate Receptor Signaling

Kainate receptors also function as ligand-gated ion channels, permitting the influx of Na+ and, depending on subunit composition, Ca2+. In addition to their ionotropic function, kainate receptors can activate G-protein signaling pathways, a form of metabotropic signaling. This can lead to the modulation of neurotransmitter release, both excitatory (glutamate) and inhibitory (GABA). For instance, presynaptic kainate receptors can regulate glutamate release at certain synapses. Activation of kainate receptors can also lead to the mobilization of endocannabinoids, which act as retrograde messengers to modulate synaptic transmission.

Kainate Receptor Signaling Pathway

G Kainate Receptor Signaling Pathway Glutamate Glutamate KainateR Kainate Receptor Glutamate->KainateR Ion_Flux Ion Flux (Na+, Ca2+) KainateR->Ion_Flux G_Protein G-Protein Signaling KainateR->G_Protein Depolarization Depolarization Ion_Flux->Depolarization Neurotransmitter_Modulation Modulation of Neurotransmitter Release G_Protein->Neurotransmitter_Modulation Endocannabinoid Endocannabinoid Mobilization G_Protein->Endocannabinoid

Kainate Receptor Signaling Pathway

References

CNQX Antagonism at the NMDA Glycine Site: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent competitive antagonist of AMPA and kainate receptors. However, its pharmacological profile extends to the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist at the strychnine-insensitive glycine co-agonist site. This interaction is of significant interest to researchers studying glutamatergic neurotransmission and developing therapeutics targeting the NMDA receptor. This technical guide provides an in-depth overview of the core principles of CNQX antagonism at the NMDA glycine site, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Data on CNQX Antagonism

The inhibitory potency of CNQX at various glutamate receptor subtypes has been quantified through numerous studies. The following tables summarize the key affinity (Ki) and half-maximal inhibitory concentration (IC50) values, providing a comparative look at its activity.

Receptor SubtypeLigandIC50 (µM)Ki (µM)Species/TissueReference(s)
NMDA Receptor (Glycine Site) CNQX5.7 - 25-Guinea Pig Frontal Cortex / Rat Telencephalon[1][2]
AMPA Receptor CNQX0.3 - 0.4--[2][3]
Kainate Receptor CNQX1.5 - 4.0--[2]

Table 1: Inhibitory Potency of CNQX at Glutamate Receptors. This table provides a summary of the IC50 values for CNQX at the NMDA receptor glycine site, as well as at AMPA and kainate receptors.

The competitive nature of CNQX antagonism at the NMDA glycine site is supported by Scatchard analysis, which demonstrates that CNQX decreases the affinity of glycine for its binding site without altering the total number of binding sites (Bmax). The relationship between IC50 and the inhibition constant (Ki) for a competitive antagonist can be described by the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki is the inhibition constant.

  • IC50 is the half-maximal inhibitory concentration.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in studying CNQX antagonism, the following diagrams have been generated using the DOT language.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 CNQX CNQX CNQX->NMDA_R Competitively Inhibits Glycine Binding Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling Cascade (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascade Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Plasticity Leads to

Caption: NMDA Receptor Signaling Pathway and CNQX Inhibition.

The following diagram illustrates the workflow for a whole-cell patch-clamp electrophysiology experiment designed to measure the effect of CNQX on NMDA receptor-mediated currents.

Electrophysiology_Workflow prep Slice Preparation (e.g., Hippocampal Slices) setup Whole-Cell Patch Clamp Setup prep->setup recording Record Baseline NMDA Currents (in presence of NMDA and Glycine) setup->recording application Bath Application of CNQX recording->application washout Washout of CNQX recording->washout After CNQX application data_analysis Data Analysis (Current Amplitude, IC50 determination) recording->data_analysis application->recording Record during CNQX washout->recording Record after washout

Caption: Electrophysiology Experimental Workflow.

This diagram outlines the key steps in a radioligand binding assay to determine the affinity of CNQX for the NMDA glycine site.

Binding_Assay_Workflow membrane_prep Brain Membrane Preparation (e.g., from rat cortex) incubation Incubation of Membranes with [³H]glycine and varying [CNQX] membrane_prep->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration scintillation Scintillation Counting to Quantify Bound [³H]glycine filtration->scintillation analysis Data Analysis (IC50 determination, Scatchard Plot) scintillation->analysis

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons or acute brain slices and to assess the inhibitory effect of CNQX.

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. The solution should be continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Internal Solution (for patch pipette): (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

  • Agonists: NMDA (e.g., 100 µM), Glycine (e.g., 10 µM).

  • Antagonist: CNQX (various concentrations to determine IC50).

2. Slice/Culture Preparation:

  • Prepare acute brain slices (e.g., 300 µm thick hippocampal slices) from rodents using a vibratome in ice-cold, oxygenated ACSF.

  • Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

3. Recording Procedure:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.

  • Establish a whole-cell patch-clamp configuration on a visually identified neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus).

  • Hold the neuron at a membrane potential of -70 mV to record inward currents.

  • To isolate NMDA receptor currents, it is common to include antagonists for AMPA/kainate receptors (if not studying CNQX's primary targets) and GABA receptors in the ACSF. However, for studying CNQX at the NMDA site, a different AMPA/kainate antagonist with no activity at the NMDA glycine site would be required. Alternatively, the voltage-dependent Mg2+ block of NMDA receptors can be utilized by holding the cell at a hyperpolarized potential to record AMPA/kainate currents and then depolarizing to relieve the Mg2+ block and record NMDA currents.

  • Apply a solution containing NMDA and glycine to elicit a baseline NMDA receptor-mediated current.

  • After establishing a stable baseline, co-apply different concentrations of CNQX with the agonists.

  • Record the peak and steady-state current amplitudes in the presence of CNQX.

  • Perform a washout step by perfusing with ACSF containing only the agonists to observe the reversal of the block.

4. Data Analysis:

  • Measure the peak amplitude of the NMDA receptor-mediated current before, during, and after CNQX application.

  • Plot the percentage of inhibition of the current as a function of CNQX concentration.

  • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This protocol outlines the procedure to determine the binding affinity of CNQX to the NMDA receptor glycine site using [³H]glycine.

1. Membrane Preparation:

  • Homogenize fresh or frozen brain tissue (e.g., rat frontal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension and recentrifugation in fresh buffer.

  • Resuspend the final pellet in the assay buffer to a desired protein concentration (e.g., 0.5 mg/ml).

2. Binding Assay:

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4.

  • Radioligand: [³H]glycine (e.g., final concentration of 10 nM).

  • Competitor: CNQX (a range of concentrations, e.g., 10⁻⁹ to 10⁻³ M).

  • Non-specific binding: Determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).

  • In a series of tubes, add the membrane preparation, [³H]glycine, and either buffer (for total binding), unlabeled glycine (for non-specific binding), or varying concentrations of CNQX.

  • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30 minutes).

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific [³H]glycine binding as a function of CNQX concentration.

  • Fit the data to a one-site competition model to determine the IC50 value of CNQX.

  • Perform a Scatchard analysis by plotting the ratio of bound/free radioligand versus the concentration of bound radioligand. In the presence of a competitive inhibitor like CNQX, the slope of the Scatchard plot will change, reflecting a decrease in the apparent affinity of the radioligand, while the x-intercept (Bmax) will remain unchanged.

Conclusion

CNQX, while primarily recognized as an AMPA/kainate receptor antagonist, exhibits significant and competitive antagonism at the NMDA receptor glycine site. This dual activity necessitates careful consideration in experimental design and data interpretation. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted pharmacology of CNQX and its implications for glutamatergic neurotransmission and the development of novel neurotherapeutics. The provided visualizations of the signaling pathway and experimental workflows serve to clarify these complex processes, aiding in both conceptual understanding and practical application in the laboratory.

References

CNQX Disodium Salt: A Comprehensive Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Due to its ability to block these receptors, CNQX has become an invaluable tool in neuroscience research for dissecting the roles of AMPA and kainate receptors in a wide range of physiological and pathological processes. This technical guide provides an in-depth overview of CNQX disodium salt, including its mechanism of action, key applications, detailed experimental protocols, and a summary of quantitative data to facilitate its effective use in the laboratory. The disodium salt form of CNQX offers the advantage of higher water solubility compared to CNQX, making it more convenient for use in aqueous solutions for in vitro and in vivo experiments.[1][2]

Mechanism of Action

CNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to both AMPA and kainate receptors.[3][4][5] This antagonism prevents the opening of the ion channels associated with these receptors, thereby blocking the influx of sodium and calcium ions into the postsynaptic neuron. This action effectively reduces or abolishes the fast excitatory postsynaptic currents (EPSCs) mediated by AMPA and kainate receptors. While highly potent at AMPA and kainate receptors, CNQX also exhibits antagonist activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit at higher concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound salt, providing a quick reference for its potency and effects in various experimental settings.

ParameterReceptorValueReference
IC50AMPA Receptor0.3 µM
IC50Kainate Receptor1.5 µM
IC50NMDA Receptor (glycine site)25 µM
Experimental ModelParameter MeasuredCNQX Concentration/DoseObserved EffectReference
Rat Hippocampal SlicesSchaffer collateral and mossy fibre EPSPs2-5 µMReversible blockade
Leech T-to-T electrical synapseElectrical EPSP amplitude10 µM, 20 µM, 200 µMSignificant reduction
Rat Thalamic Reticular Nucleus (TRN) NeuronsMembrane Potential20 µM5.0 ± 2.2 mV depolarization
WAG/Rij Rat Model of Absence EpilepsyNumber of spike-wave discharges10, 50, 100 nmol (i.c.v.)Dose-dependent decrease
Rat Step-down Inhibitory AvoidanceMemory Expression0.5 µg (intra-entorhinal cortex)Blockade of memory expression

Signaling Pathways

CNQX, by blocking AMPA and kainate receptors, inhibits their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways associated with these receptors.

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_Ca_Influx Na+/Ca2+ Influx AMPAR->Na_Ca_Influx Activates Lyn Lyn Kinase AMPAR->Lyn Interacts with & Activates Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Na_Ca_Influx->CaMKII Activates PKC PKC Na_Ca_Influx->PKC Activates PKA PKA Depolarization->PKA Activates MAPK_Pathway MAPK Pathway CaMKII->MAPK_Pathway Activates PKC->MAPK_Pathway Activates CREB CREB PKA->CREB Phosphorylates MAPK_Pathway->CREB Phosphorylates BDNF BDNF Expression MAPK_Pathway->BDNF Increases Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Lyn->MAPK_Pathway Activates CNQX CNQX CNQX->AMPAR Blocks

Fig 1. AMPA Receptor Signaling Pathway and CNQX Inhibition.

Kainate_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Ionotropic Ionotropic Signaling (Na+/Ca2+ Influx) Kainate_R->Ionotropic Metabotropic Metabotropic Signaling Kainate_R->Metabotropic G_Protein G-protein (Gi/o) Metabotropic->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PKC Protein Kinase C PLC->PKC Activates Modulation Modulation of Ion Channels & Neurotransmitter Release PKC->Modulation PKA Protein Kinase A AC->PKA Inhibits PKA->Modulation CNQX CNQX CNQX->Kainate_R Blocks

Fig 2. Kainate Receptor Signaling Pathways and CNQX Inhibition.

Experimental Protocols

Whole-Cell Patch-Clamp Recording to Isolate NMDA Receptor-Mediated Currents

This protocol describes how to pharmacologically isolate and record NMDA receptor-mediated EPSCs from a postsynaptic neuron using CNQX to block AMPA and kainate receptor-mediated currents.

Materials:

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314; pH adjusted to 7.3 with CsOH.

  • This compound salt stock solution (e.g., 20 mM in water).

  • Picrotoxin (GABAA receptor antagonist) stock solution (e.g., 100 mM in DMSO).

  • D-AP5 (NMDA receptor antagonist) stock solution (e.g., 50 mM in water).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ).

Procedure:

  • Prepare brain slices (e.g., hippocampal or cortical) and maintain them in a holding chamber with oxygenated aCSF.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode. Hold the membrane potential at -70 mV.

  • Record baseline synaptic activity, which will include AMPA, kainate, NMDA, and GABA receptor-mediated currents.

  • To isolate excitatory currents, add picrotoxin (e.g., 100 µM) to the aCSF to block GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs).

  • To isolate NMDA receptor-mediated EPSCs, add CNQX (e.g., 20 µM) to the aCSF. This will block the fast AMPA/kainate receptor-mediated component of the EPSC.

  • Change the holding potential to a depolarized level (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor channel.

  • The remaining inward current is the NMDA receptor-mediated EPSC.

  • To confirm that the isolated current is mediated by NMDA receptors, apply the specific NMDA receptor antagonist D-AP5 (e.g., 50 µM). This should abolish the remaining current.

Patch_Clamp_Workflow Start Prepare Brain Slice & Establish Whole-Cell Recording Record_Baseline Record Baseline Synaptic Activity (AMPA/Kainate/NMDA/GABA) Start->Record_Baseline Add_Picrotoxin Apply Picrotoxin (Block GABAA Receptors) Record_Baseline->Add_Picrotoxin Isolate_EPSCs Isolate Excitatory Postsynaptic Currents (EPSCs) Add_Picrotoxin->Isolate_EPSCs Add_CNQX Apply CNQX (Block AMPA/Kainate Receptors) Isolate_EPSCs->Add_CNQX Depolarize Depolarize Membrane Potential (e.g., to +40 mV) Add_CNQX->Depolarize Isolate_NMDA_EPSC Isolate NMDA Receptor-Mediated EPSC Depolarize->Isolate_NMDA_EPSC Add_DAP5 Apply D-AP5 (Block NMDA Receptors) Isolate_NMDA_EPSC->Add_DAP5 Confirm_Blockade Confirm Blockade of NMDA EPSC Add_DAP5->Confirm_Blockade

Fig 3. Workflow for Isolating NMDA Receptor-Mediated Currents.
In Vivo Microdialysis for Local Administration of CNQX

This protocol provides a general framework for administering CNQX directly into a specific brain region of a freely moving rodent to study its effects on neurotransmitter levels or behavior.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (with appropriate molecular weight cutoff).

  • Guide cannula.

  • Syringe pump.

  • Fraction collector.

  • Artificial CSF for perfusion.

  • This compound salt.

  • Anesthetics and surgical tools.

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion: Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µl/min). Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.

  • Baseline Collection: Collect dialysate samples into a fraction collector at regular intervals (e.g., every 20-30 minutes) to establish baseline neurotransmitter levels.

  • CNQX Administration (Reverse Dialysis): Dissolve this compound salt in the aCSF to the desired concentration. Switch the perfusion solution to the CNQX-containing aCSF.

  • Sample Collection during Treatment: Continue collecting dialysate samples to measure the effect of CNQX on extracellular neurotransmitter concentrations.

  • Behavioral Testing (Optional): If investigating behavioral effects, the animal can be placed in a behavioral testing apparatus during the microdialysis procedure.

  • Post-Experiment: At the end of the experiment, euthanize the animal and perfuse with a fixative to verify probe placement histologically. Analyze the collected dialysate samples using appropriate analytical techniques (e.g., HPLC).

Microdialysis_Workflow Surgery Implant Guide Cannula (Stereotaxic Surgery) Recovery Animal Recovery (Several Days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF & Stabilize Probe_Insertion->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Administer_CNQX Administer CNQX via Reverse Dialysis Baseline->Administer_CNQX Collect_Samples Collect Dialysate During Treatment Administer_CNQX->Collect_Samples Behavior Behavioral Testing (Optional) Collect_Samples->Behavior Verification Histological Verification of Probe Placement Collect_Samples->Verification Behavior->Verification

Fig 4. Workflow for In Vivo Microdialysis with CNQX.

Applications in Neuroscience Research

Neuroprotection

CNQX has been extensively studied for its neuroprotective properties in various models of neuronal injury, particularly those involving excitotoxicity, a process implicated in ischemic stroke, traumatic brain injury, and neurodegenerative diseases. By blocking the excessive activation of AMPA and kainate receptors, CNQX can prevent the massive influx of calcium that triggers downstream apoptotic and necrotic cell death pathways.

Experimental Approach: Assessing Neuroprotection using TUNEL Staining

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

Protocol Outline:

  • Induce neuronal injury in a culture or animal model (e.g., oxygen-glucose deprivation for ischemia).

  • Treat a subset of the cultures/animals with CNQX at a neuroprotective concentration.

  • At a designated time point post-injury, fix the tissue or cells.

  • Perform TUNEL staining according to the manufacturer's protocol. This typically involves permeabilizing the cells, incubating with TdT enzyme and fluorescently labeled dUTP, and counterstaining with a nuclear marker like DAPI.

  • Visualize the stained samples using fluorescence microscopy.

  • Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-positive) in both CNQX-treated and control groups. A significant reduction in the percentage of TUNEL-positive cells in the CNQX group indicates a neuroprotective effect.

Epilepsy Research

Given the central role of glutamate-mediated hyperexcitability in the generation and propagation of seizures, AMPA/kainate receptor antagonists like CNQX have been investigated as potential anticonvulsants. Studies have shown that CNQX can reduce seizure-like activity in hippocampal neurons and decrease the number of spike-wave discharges in animal models of absence epilepsy.

Synaptic Plasticity

CNQX is a critical tool for studying the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. By selectively blocking AMPA/kainate receptors, researchers can investigate the contribution of these receptors to the induction and expression of synaptic plasticity.

Behavioral Neuroscience

The administration of CNQX in vivo has been used to probe the role of AMPA/kainate receptors in various behaviors, including learning and memory, anxiety, and addiction. For example, local infusion of CNQX into specific brain regions like the entorhinal cortex has been shown to impair memory consolidation and retrieval in behavioral tasks such as the step-down inhibitory avoidance task.

Conclusion

This compound salt is a powerful and versatile pharmacological tool for neuroscience research. Its potent and competitive antagonism of AMPA and kainate receptors allows for the precise dissection of glutamatergic signaling in a multitude of experimental contexts. This guide provides a comprehensive overview of its properties, applications, and detailed protocols to aid researchers in its effective implementation. As with any pharmacological agent, careful consideration of dosage, timing, and potential off-target effects is crucial for obtaining robust and interpretable results.

References

role of CNQX in studying synaptic plasticity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of CNQX in Studying Synaptic Plasticity

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. The primary forms of synaptic plasticity studied in the central nervous system are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[1][2][3][4] These processes are predominantly mediated by the neurotransmitter glutamate, which acts on several types of ionotropic receptors, primarily the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors.[5] Pharmacological tools that can selectively target these receptors are indispensable for dissecting their specific roles in the complex signaling cascades of synaptic plasticity. One of the most critical of these tools is 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX).

CNQX is a potent, competitive antagonist of AMPA and kainate receptors. This property allows researchers to isolate and study the function of NMDA receptors and to investigate the specific contributions of AMPA and kainate receptors to synaptic transmission and plasticity. This guide provides a comprehensive overview of the mechanism of action of CNQX, its application in studying LTP and LTD, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action of CNQX

CNQX functions as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors. By binding to these receptors, it prevents glutamate from activating them, thereby blocking the fast component of excitatory postsynaptic currents (EPSCs). While highly effective at blocking AMPA and kainate receptors, it is important to note that at higher concentrations, CNQX can also act as an antagonist at the glycine-binding site of the NMDA receptor.

Furthermore, several studies have reported that CNQX and other quinoxaline derivatives can, paradoxically, increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) mediated by GABAA receptors. This effect is independent of its action on ionotropic glutamate receptors and appears to result from a direct depolarization of GABAergic interneurons, leading to increased GABA release. Researchers must consider this off-target effect when designing experiments and interpreting results.

Quantitative Data: Receptor Antagonism

The inhibitory potency of CNQX is typically quantified by its half-maximal inhibitory concentration (IC50), which varies between receptor subtypes.

Receptor TargetIC50 ValueAntagonism TypeReference
AMPA Receptor 0.3 µM (400 nM)Competitive
Kainate Receptor 1.5 µM - 4 µMCompetitive
NMDA Receptor 25 µMNon-competitive (at glycine site)

Role of CNQX in Studying Long-Term Potentiation (LTP)

LTP is the long-lasting enhancement of synaptic transmission and is widely considered a cellular correlate of learning. The canonical form of LTP at the hippocampal CA1 synapse is dependent on the activation of NMDA receptors for its induction, and the subsequent insertion of AMPA receptors into the postsynaptic membrane for its expression.

CNQX is a crucial tool for dissecting these two phases. By applying CNQX, researchers can block AMPA receptor-mediated depolarization. This prevents the removal of the magnesium ion (Mg²⁺) block from the NMDA receptor channel, thereby inhibiting the Ca²⁺ influx necessary to trigger the LTP induction cascade. Conversely, if LTP is induced first and CNQX is applied afterward, it will block the potentiated synaptic response, demonstrating that the expression of LTP is mediated by enhanced AMPA receptor function. It is well-established that LTP can be induced even when AMPA receptors are blocked by CNQX, provided the postsynaptic neuron is sufficiently depolarized by other means to activate NMDA receptors.

LTP_Induction_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Pre_AP Action Potential Glutamate_Release Glutamate Release Pre_AP->Glutamate_Release AMPA_R AMPA Receptor Glutamate_Release->AMPA_R binds NMDA_R NMDA Receptor (Mg2+ block) Glutamate_Release->NMDA_R binds Depolarization Depolarization AMPA_R->Depolarization Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Depolarization->NMDA_R Removes Mg2+ block CaMKII CaMKII Activation Ca_Influx->CaMKII AMPAR_Insertion AMPAR Insertion (LTP Expression) CaMKII->AMPAR_Insertion CNQX CNQX CNQX->AMPA_R Blocks LTD_Workflow cluster_drug Experimental Condition Start Begin Whole-Cell Recording Baseline Record Baseline EPSCs (~20 min) Start->Baseline LFS Induce LTD (Low-Frequency Stimulation, e.g., 1 Hz for 15 min) Baseline->LFS CNQX_app Apply CNQX (e.g., 10-20 µM) Baseline->CNQX_app Parallel Experiment Post_LFS Record Post-LFS EPSCs (~60 min) LFS->Post_LFS Analysis Analyze Data: Compare Post-LFS EPSC Amplitude to Baseline Post_LFS->Analysis Isolate Isolate mGluR or NMDA Receptor Component CNQX_app->Isolate Isolate->LFS Experimental_Workflow cluster_prep Preparation cluster_exp Experiment A Slice Preparation (Hippocampus) B Slice Recovery (aCSF, 32°C) A->B C Transfer to Recording Chamber B->C D Obtain Whole-Cell Recording (CA1 Pyramidal Neuron) C->D E Record Baseline EPSCs (20 min) D->E F Apply CNQX (10 µM) (Blocks AMPA/Kainate Receptors) E->F Drug Application G Induce Plasticity (e.g., HFS for LTP) E->G Control (No Drug) F->G H Washout CNQX & Record Post-Induction EPSCs (60+ min) G->H I Analyze Potentiation/Depression H->I

References

A Comprehensive Technical Guide to CNQX Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of 6-cyano-7-nitroquinoxaline-2,3-dione disodium salt (CNQX disodium salt), a pivotal tool in neuroscience research. This document consolidates essential technical data, outlines detailed experimental protocols, and visualizes the pertinent biological pathways to facilitate its effective application in the laboratory.

Core Compound Identity and Properties

This compound salt is a potent, competitive, and water-soluble antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] It is a quinoxaline derivative that also functions as an antagonist at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. Its CAS Number is 479347-85-8 .

Physicochemical and Biological Data

The following tables summarize the key quantitative data for this compound salt, compiled from various suppliers and technical datasheets.

Identifier Value Source(s)
CAS Number 479347-85-8
Molecular Formula C₉H₂N₄Na₂O₄
Molecular Weight 276.12 g/mol
Purity >98% (HPLC)
Form Solid
Color Orange to Red
Solubility Concentration Solvent Source(s)
10 mMWater
>2 mg/mL (warmed)Water
>10 mg/mLDMSO
Storage and Stability Condition Duration Source(s)
Short-term +4°C
Long-term +4°C, desiccatedUp to 12 months
Stock Solution -20°C1 month
-80°C6 months
Biological Activity (IC₅₀) Value Target Source(s)
0.3 µMAMPA Receptor
1.5 µMKainate Receptor
25 µMNMDA Receptor (Glycine Site)

Signaling Pathways

CNQX primarily acts on ionotropic glutamate receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. The following diagram illustrates the antagonistic action of CNQX at AMPA and kainate receptors.

CNQX_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds Kainate_R Kainate Receptor Glutamate_vesicle->Kainate_R Binds Ion_Channel Cation Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens Kainate_R->Ion_Channel Opens Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Influx CNQX CNQX CNQX->AMPA_R Blocks CNQX->Kainate_R Blocks

Caption: Antagonistic action of CNQX on AMPA/kainate receptors.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound salt in neuroscience research.

Preparation of Stock Solutions

A standard protocol for preparing a stock solution of this compound salt is as follows:

  • Objective: To prepare a concentrated stock solution for subsequent dilution to working concentrations.

  • Materials:

    • This compound salt powder

    • Sterile, nuclease-free water or DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution in water, dissolve 2.76 mg of this compound salt (MW: 276.12) in 1 mL of water.

    • For higher concentrations, such as 20 mM, dissolve the appropriate amount in water, noting that solubility may be a concern and stirring may be required.

    • Alternatively, for a 100 mM stock solution, dissolve the appropriate amount in DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C for up to one month or at -80°C for up to six months.

Inhibition of AMPA/Kainate Receptor-Mediated Currents in Electrophysiology

The following workflow outlines the use of CNQX in whole-cell patch-clamp recordings to block excitatory postsynaptic currents (EPSCs).

Electrophysiology_Workflow A Prepare Brain Slices or Neuronal Culture B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Spontaneous or Evoked EPSCs B->C D Bath Apply this compound Salt (10-20 µM) C->D E Record EPSCs in the Presence of CNQX D->E F Washout CNQX and Record Recovery E->F G Analyze Data: Compare EPSC Amplitude and Frequency F->G

References

An In-depth Technical Guide to the Chemical Properties and Applications of CNQX Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of CNQX disodium salt, a potent competitive antagonist of AMPA and kainate receptors. It is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. This document details the compound's physicochemical characteristics, its mechanism of action, and provides established experimental protocols for its use in both in vitro and in vivo research settings.

Core Chemical and Physical Properties

This compound salt is the water-soluble form of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). Its enhanced solubility in aqueous solutions makes it a preferred compound for a variety of experimental applications compared to its less soluble counterpart.

Physicochemical Data

The key physicochemical properties of this compound salt are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₉H₂N₄Na₂O₄[1]
Molecular Weight 276.12 g/mol [1]
CAS Number 479347-85-8[1]
Appearance Solid[1]
Purity >99%[1]
Solubility Water (up to 25 mM)
Storage Room temperature, desiccate
Pharmacological Profile

CNQX is a potent and competitive antagonist at ionotropic glutamate receptors, with a notable selectivity for AMPA and kainate receptors over NMDA receptors.

Target ReceptorIC₅₀Reference(s)
AMPA Receptor 0.3 µM
Kainate Receptor 1.5 µM
NMDA Receptor (glycine site) 25 µM

Mechanism of Action and Signaling Pathways

CNQX exerts its primary effect by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors. This blockade prevents the opening of these ion channels, thereby reducing or abolishing the fast component of excitatory postsynaptic currents (EPSCs).

AMPA Receptor Signaling Pathway

Glutamate binding to AMPA receptors leads to a conformational change that opens a transmembrane ion channel, primarily permeable to Na⁺ and K⁺ ions, resulting in depolarization of the postsynaptic membrane. In the presence of CNQX, this initial step is blocked. Beyond its ionotropic function, AMPA receptor activation can also trigger intracellular signaling cascades.

AMPA_Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel (Na+, K+ influx) AMPAR->Ion_Channel Activates Lyn_Kinase Lyn Kinase AMPAR->Lyn_Kinase Activates CNQX CNQX CNQX->AMPAR Blocks Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization MAPK_Pathway MAPK Pathway Lyn_Kinase->MAPK_Pathway Gene_Expression Gene Expression (e.g., BDNF) MAPK_Pathway->Gene_Expression Kainate_Signaling Glutamate Glutamate KainateR Kainate Receptor (Presynaptic) Glutamate->KainateR Binds Postsynaptic_KainateR Kainate Receptor (Postsynaptic) Glutamate->Postsynaptic_KainateR Binds G_Protein G-Protein Signaling KainateR->G_Protein Activates (Metabotropic) CNQX CNQX CNQX->KainateR Blocks CNQX->Postsynaptic_KainateR Blocks Neurotransmitter_Release Modulation of Glutamate/GABA Release G_Protein->Neurotransmitter_Release Postsynaptic_Depolarization Postsynaptic Depolarization Postsynaptic_KainateR->Postsynaptic_Depolarization Ionotropic Action Electrophysiology_Workflow Start Start: Brain Slice Preparation Establish_Recording Establish Whole-Cell Patch-Clamp Recording Start->Establish_Recording Baseline Record Baseline EPSCs (Spontaneous or Evoked) Establish_Recording->Baseline Apply_CNQX Bath Apply CNQX Disodium Salt (e.g., 10 µM) Baseline->Apply_CNQX Record_Effect Record EPSCs in the Presence of CNQX Apply_CNQX->Record_Effect Analysis Analyze Changes in EPSC Amplitude and Frequency Record_Effect->Analysis End End: Confirm AMPA/Kainate Receptor Blockade Analysis->End

References

Methodological & Application

Application Notes and Protocols for CNQX Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive, and water-soluble antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two types of ionotropic glutamate receptors that mediate the vast majority of fast excitatory synaptic transmission in the central nervous system (CNS).[1][2][3][4] Due to its selectivity for non-NMDA receptors, CNQX disodium salt is an invaluable pharmacological tool for isolating and studying specific components of glutamatergic signaling.[5] It is also known to act as an antagonist at the glycine modulatory site of the NMDA receptor, although at higher concentrations.

These application notes provide comprehensive data on the solubility of this compound salt, its primary applications, and detailed protocols for its use in common research settings.

Physicochemical Properties and Solubility

This compound salt is the preferred form of CNQX for aqueous applications due to its enhanced solubility compared to the free acid form. This makes it ideal for use in physiological buffers and cell culture media.

Solubility Data

The solubility of this compound salt in water can vary slightly between suppliers and batches. The following table summarizes reported solubility values. It is always recommended to consult the batch-specific certificate of analysis.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water10 mM2.76 mg/mLStandard solubility.
Water20 mM5.52 mg/mLAchievable with potential warming or vortexing.
Water25 mM6.90 mg/mLReported by some suppliers.
Water>2 mg/mL>2 mg/mLWarming may be required.

Molecular Weight: 276.12 g/mol

Storage and Stability
  • Solid Form: Store desiccated at room temperature.

  • Stock Solutions: Prepare solutions fresh if possible. If storage is necessary, aliquot and store at -20°C for up to one month. Before use, equilibrate the solution to room temperature and ensure no precipitation is visible. Some users note that stock solutions can appear "sticky" or non-uniform, so thorough vortexing before making dilutions is recommended.

Mechanism of Action

CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous ligand, glutamate. This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor's ion channel, thereby preventing postsynaptic membrane depolarization and inhibiting excitatory neurotransmission.

dot

CNQX_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Binds & Activates Ion_Channel Ion Channel (Na⁺, Ca²⁺) AMPA_R->Ion_Channel Opens Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to Downstream Downstream Signaling (e.g., CaMKII, PKA) Depolarization->Downstream CNQX CNQX CNQX->AMPA_R Competitively Blocks

Caption: CNQX competitively antagonizes AMPA/kainate receptors.

Applications in Research

This compound salt is a cornerstone tool in neuroscience research with diverse applications:

  • Pharmacological Isolation of Synaptic Currents: Its primary use is to block fast excitatory transmission mediated by AMPA and kainate receptors. This allows for the pharmacological isolation of other currents, such as those mediated by NMDA receptors or inhibitory GABA-A receptors.

  • Synaptic Plasticity Studies: By blocking a key component of excitatory transmission, CNQX is used to investigate the mechanisms underlying long-term potentiation (LTP) and long-term depression (LTD).

  • Epilepsy and Excitotoxicity Research: CNQX is used to inhibit seizure-like activity in in vitro and in vivo models of epilepsy. It also serves as a neuroprotective agent in models of ischemic cell death by preventing excitotoxicity.

  • Receptor Characterization: It is used to define the contribution of AMPA/kainate receptors to specific physiological or pathological processes.

Experimental Protocols

Protocol for Preparation of Aqueous Stock Solution

This protocol describes how to prepare a 10 mM stock solution of this compound salt.

Materials:

  • This compound salt (MW: 276.12)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 276.12 g/mol × 1000 mg/g = 2.76 mg

  • Weighing: Carefully weigh out 2.76 mg of this compound salt powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile water to the tube.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Use the solution immediately or prepare single-use aliquots. Store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

dot

Stock_Solution_Workflow start Start calculate Calculate Mass (e.g., 2.76 mg for 1mL of 10mM) start->calculate weigh Weigh CNQX Disodium Salt calculate->weigh add_solvent Add Sterile Water (e.g., 1 mL) weigh->add_solvent mix Vortex/Warm Until Dissolved add_solvent->mix filter Sterile Filter (0.22 µm, Optional) mix->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store finish End store->finish

Caption: Workflow for preparing a this compound salt stock solution.

Protocol for Use in Electrophysiology (Brain Slice Recordings)

This protocol provides a general method for using CNQX to block AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs) in acute brain slices.

Materials:

  • Acute brain slices (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

  • Patch-clamp recording setup with amplifier and data acquisition system

  • Glass recording pipettes (filled with internal solution)

  • Stimulating electrode

  • This compound salt 10 mM stock solution

Procedure:

  • Slice Preparation: Prepare acute brain slices using standard laboratory procedures and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).

  • Obtain Recording: Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a CA1 pyramidal neuron). Voltage-clamp the neuron at -70 mV to isolate excitatory currents.

  • Baseline EPSC Recording: Place a stimulating electrode nearby (e.g., in the Schaffer collaterals) to evoke synaptic responses. Deliver stimuli (e.g., 150 µs pulses every 10-20 seconds) to elicit stable baseline EPSCs for 5-10 minutes.

  • CNQX Application: Dilute the 10 mM CNQX stock solution into the perfusion aCSF to a final working concentration, typically 10-20 µM. Switch the perfusion line to the CNQX-containing aCSF.

  • Record Effect: Continue to stimulate and record the EPSCs. The AMPA/kainate receptor-mediated component of the EPSC should diminish and be fully blocked within 5-10 minutes of CNQX application. Any remaining fast inward current is likely not mediated by AMPA/kainate receptors.

  • Washout: To test for reversibility, switch the perfusion back to the control aCSF. The EPSC should gradually recover over 15-30 minutes.

Protocol for Use in Neuronal Cell Culture (Neuroprotection Assay)

This protocol outlines a general procedure to assess the neuroprotective effects of CNQX against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neuronal culture medium

  • Glutamate stock solution

  • This compound salt 10 mM stock solution

  • Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/EthD-1)

  • Multi-well culture plates (e.g., 96-well)

Procedure:

  • Cell Plating: Plate primary neurons in 96-well plates at an appropriate density and culture them until mature (e.g., 10-14 days in vitro).

  • Pre-treatment: Prepare culture medium containing the desired final concentration of CNQX (e.g., 10 µM). Remove the old medium from the cells and replace it with the CNQX-containing medium. Include a "vehicle control" group with medium only. Incubate for 1-2 hours.

  • Excitotoxic Insult: Prepare culture medium containing both CNQX (10 µM) and a toxic concentration of glutamate (e.g., 50-100 µM). Also, prepare a "glutamate only" control.

  • Treatment: Remove the pre-treatment medium and add the treatment solutions to the appropriate wells:

    • Control: Normal culture medium.

    • CNQX only: Medium with 10 µM CNQX.

    • Glutamate only: Medium with 100 µM glutamate.

    • CNQX + Glutamate: Medium with 10 µM CNQX and 100 µM glutamate.

  • Incubation: Incubate the plate for the desired duration of the excitotoxic insult (e.g., 24 hours) at 37°C and 5% CO₂.

  • Assess Viability: After incubation, measure cell viability using a standard assay kit according to the manufacturer's instructions. Neuroprotection is indicated if the viability in the "CNQX + Glutamate" group is significantly higher than in the "Glutamate only" group.

Conclusion

This compound salt is an essential antagonist for dissecting the role of AMPA and kainate receptors in synaptic function and neurological disease. Its high water solubility facilitates its use in a wide range of physiological experiments. By following the protocols outlined above, researchers can effectively utilize this compound to investigate the complexities of glutamatergic neurotransmission.

References

Preparation of CNQX Disodium Salt Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent and competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][2][3] Its disodium salt form offers the significant advantage of increased aqueous solubility, making it a preferred choice for many experimental applications in neuroscience research.[4] CNQX is a valuable pharmacological tool for investigating glutamatergic neurotransmission, synaptic plasticity, and excitotoxicity. It has been utilized in studies of neuroprotection in ischemic models and for inhibiting seizure-like activity in neuronal preparations. In addition to its primary action on AMPA/kainate receptors, CNQX can also act as an antagonist at the glycine modulatory site of the NMDA receptor complex, albeit with a lower potency. Furthermore, it has been observed to increase GABA-A receptor-mediated spontaneous postsynaptic currents, an effect independent of its action on ionotropic glutamate receptors.

This document provides detailed application notes and protocols for the preparation of CNQX disodium salt stock solutions to ensure accurate and reproducible experimental outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound salt.

Property Value Reference
Molecular Weight276.12 g/mol (anhydrous basis)
Purity≥98% (HPLC)
CAS Number479347-85-8
Solubility Maximum Concentration Reference
Water10 mM (2.76 mg/mL)
Water20 mM
Water25 mM
Water>2 mg/mL (warmed)
DMSO>10 mg/mL
Biological Activity (IC50 Values) Value Reference
AMPA Receptors0.3 µM
Kainate Receptors1.5 µM
NMDA Receptors (glycine site)25 µM

Experimental Protocols

Materials and Equipment
  • This compound salt powder

  • Sterile, purified water (e.g., Milli-Q or equivalent) or Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • -20°C or -80°C freezer for storage

Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound salt in water. This is a commonly used concentration that can be further diluted to the desired final experimental concentration.

  • Determine the Required Mass: Calculate the mass of this compound salt needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound salt is 276.12 g/mol .

    • For 1 mL of a 10 mM solution, you will need:

      • Mass (g) = 0.010 mol/L * 0.001 L * 276.12 g/mol = 0.0027612 g = 2.76 mg

  • Weigh the Compound: Carefully weigh out the calculated mass of this compound salt powder using a calibrated analytical balance. To minimize waste and ensure accuracy, it is advisable to weigh a slightly larger amount (e.g., 5 mg or 10 mg) and adjust the solvent volume accordingly.

  • Dissolution:

    • Transfer the weighed this compound salt into a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of sterile, purified water. For 2.76 mg, add 1 mL of water.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be required to facilitate dissolution.

  • Sterilization (Optional): For sterile applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • It is recommended to prepare and use solutions on the same day if possible.

    • For longer-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

    • Before use, equilibrate the solution to room temperature and ensure that no precipitate has formed.

Diagrams

G cluster_workflow Experimental Workflow: CNQX Stock Solution Preparation weigh Weigh this compound Salt dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve Add calculated volume vortex Vortex to Mix dissolve->vortex sterilize Filter Sterilize (Optional) vortex->sterilize aliquot Aliquot into Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound salt stock solution.

G cluster_pathway CNQX Signaling Pathway Inhibition Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Kainate_R Kainate Receptor Glutamate->Kainate_R NMDA_R NMDA Receptor Glutamate->NMDA_R Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) AMPA_R->Ion_Channel Kainate_R->Ion_Channel NMDA_R->Ion_Channel GABA_A_R GABA-A Receptor IPSC Inhibitory Postsynaptic Current (IPSC) GABA_A_R->IPSC CNQX CNQX CNQX->AMPA_R Antagonist CNQX->Kainate_R Antagonist CNQX->NMDA_R Antagonist (Glycine Site) CNQX->GABA_A_R Increases sPSCs EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP

Caption: CNQX mechanism of action on glutamate and GABA receptors.

References

Application Notes and Protocols for CNQX Disodium Salt in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of CNQX disodium salt, a potent antagonist of AMPA and kainate receptors, in electrophysiological studies. This document includes detailed protocols, quantitative data on working concentrations, and visualizations to facilitate experimental design and execution.

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a water-soluble, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate receptors mediating the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] Its selectivity and potency make it an invaluable tool for isolating and studying specific components of synaptic transmission, particularly for differentiating between AMPA/kainate receptor-mediated currents and those mediated by NMDA receptors.[2] CNQX is also known to act as an antagonist at the glycine modulatory site of the NMDA receptor complex, though at higher concentrations.

The disodium salt form of CNQX offers enhanced water solubility compared to CNQX, facilitating its use in aqueous physiological solutions. This property is particularly advantageous for electrophysiological experiments where precise and stable drug concentrations are critical.

Quantitative Data: Working Concentrations

The optimal concentration of this compound salt can vary depending on the specific application, tissue preparation, and the desired level of receptor blockade. The following table summarizes typical working concentrations reported in various electrophysiological assays.

Electrophysiological AssaySpecies/PreparationTypical Working ConcentrationExpected EffectReference(s)
Whole-Cell Patch-ClampMouse Cortical Neurons1 µM - 10 µMReduction to full blockade of spontaneous and evoked EPSCs.
Whole-Cell RecordingsMouse10 µMAMPA receptor antagonist.
Brain Slice ElectrophysiologyRat Brain Slice20 µMAMPA receptor antagonist.
In Vivo ElectrophysiologyMouse30 µMAMPA receptor antagonist.
Hippocampal SlicesRat2-5 µMReversible block of Schaffer collateral and mossy fiber EPSPs.
Leech GangliaHirudo medicinalis10 µM, 20 µM, 200 µMConcentration-dependent inhibition of electrical EPSPs.
Field Potential RecordingsRat Hippocampal Slices4 µMPostsynaptic blockade of synaptic transmission.

IC₅₀ Values:

  • AMPA Receptors: 0.3 µM

  • Kainate Receptors: 1.5 µM

  • NMDA Receptor (Glycine Site): 25 µM

Experimental Protocols

Stock Solution Preparation

Due to its enhanced water solubility, this compound salt can be directly dissolved in water or physiological buffers to prepare a concentrated stock solution.

Materials:

  • This compound salt powder

  • High-purity water (e.g., Milli-Q or equivalent) or desired buffer (e.g., ACSF)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound salt needed. The molecular weight of this compound salt is approximately 276.12 g/mol , though it's crucial to refer to the batch-specific molecular weight provided by the supplier.

  • Dissolution: Add the calculated mass of this compound salt to a sterile microcentrifuge tube. Add the appropriate volume of high-purity water or buffer.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may aid dissolution, but avoid excessive heat.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A common stock concentration is 10 mM or 20 mM in water.

Whole-Cell Patch-Clamp Recording Protocol to Isolate NMDA Receptor-Mediated Currents

This protocol describes the use of CNQX to block AMPA/kainate receptors and isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.

Materials:

  • Prepared brain slices or cultured neurons

  • Artificial cerebrospinal fluid (ACSF)

  • This compound salt stock solution (e.g., 10 mM)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Internal solution for patch pipette

Protocol:

  • Preparation of Recording Solution: Prepare ACSF and bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use.

  • Cell Visualization and Patching: Identify a healthy neuron for recording using differential interference contrast (DIC) microscopy. Approach the cell with a patch pipette filled with internal solution and establish a gigaohm seal.

  • Establish Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording: Record baseline synaptic activity. This will include both AMPA/kainate and NMDA receptor-mediated components of the EPSCs. Hold the cell at a negative potential (e.g., -70 mV) to observe AMPA receptor-mediated inward currents.

  • Application of CNQX: Dilute the CNQX stock solution into the ACSF to the final desired working concentration (e.g., 10 µM for full AMPA receptor blockade). Perfuse the recording chamber with the CNQX-containing ACSF.

  • Recording of NMDA Receptor-Mediated Currents: After a few minutes of perfusion to allow for complete drug equilibration, the AMPA/kainate receptor-mediated component of the EPSCs will be blocked. To record NMDA receptor-mediated currents, depolarize the cell to a positive potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel. The remaining inward current will be predominantly mediated by NMDA receptors.

  • Washout: To confirm the reversibility of the CNQX block, perfuse the chamber with normal ACSF (without CNQX). A recovery of the AMPA/kainate receptor-mediated currents should be observed.

Visualizations

Signaling Pathway Diagram

AMPA/Kainate Receptor Signaling Pathway and CNQX Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization Leads to CNQX CNQX CNQX->AMPA_R Blocks

Caption: AMPA/Kainate receptor signaling and CNQX inhibition.

Experimental Workflow Diagram

Electrophysiology Workflow with CNQX cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prep_Solution Prepare ACSF and Stock CNQX Solution Apply_CNQX Perfuse with CNQX Prep_Solution->Apply_CNQX Prep_Slice Prepare Brain Slice or Cell Culture Establish_WCR Establish Whole-Cell Recording Prep_Slice->Establish_WCR Record_Baseline Record Baseline Synaptic Activity Establish_WCR->Record_Baseline Record_Baseline->Apply_CNQX Record_NMDA Record Isolated NMDA Currents Apply_CNQX->Record_NMDA Washout Washout CNQX and Record Recovery Record_NMDA->Washout Analyze_Data Analyze Current Amplitudes and Kinetics Washout->Analyze_Data

References

Application Notes and Protocols for Isolating GABAergic Currents Using CNQX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In neuroscience research, particularly in the study of synaptic transmission and neuronal circuitry, the ability to isolate specific neurotransmitter currents is paramount. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for maintaining the balance of neuronal activity. To study GABAergic currents in isolation, it is essential to block the excitatory currents mediated by glutamate receptors. This document provides detailed application notes and protocols for utilizing 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, to effectively isolate GABAergic currents for electrophysiological studies.

CNQX is a competitive antagonist of AMPA and kainate receptors, two of the major types of ionotropic glutamate receptors responsible for fast excitatory synaptic transmission.[1][2][3][4] By blocking these receptors, CNQX allows for the selective recording of inhibitory postsynaptic currents (IPSCs) mediated by GABA receptors.

Mechanism of Action

CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous ligand glutamate. This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) that would typically lead to membrane depolarization. Consequently, the excitatory postsynaptic currents (EPSCs) are abolished, leaving the GABAergic inhibitory postsynaptic currents (IPSCs) as the dominant synaptic events. It is important to note that CNQX is also an antagonist at the glycine modulatory site on the NMDA receptor complex, albeit with a lower potency.[1]

Data Presentation

Antagonist Properties

The following table summarizes the inhibitory constants (IC₅₀) of CNQX and other related quinoxaline derivatives for different glutamate receptor subtypes. This data is crucial for selecting the appropriate antagonist and concentration for specific experimental needs.

AntagonistAMPA Receptor IC₅₀ (µM)Kainate Receptor IC₅₀ (µM)NMDA Receptor (Glycine Site) IC₅₀ (µM)Reference
CNQX 0.31.525
DNQX 0.5240
NBQX 0.0630.078>1000

Note: The selectivity of these antagonists can vary depending on the specific subunit composition of the receptors and the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of CNQX Stock and Working Solutions

Materials:

  • CNQX powder or CNQX disodium salt (more water-soluble)

  • Dimethyl sulfoxide (DMSO) or sterile deionized water (for disodium salt)

  • Artificial cerebrospinal fluid (aCSF) or desired extracellular recording solution

Procedure for CNQX (in DMSO):

  • Stock Solution (10-20 mM):

    • Accurately weigh the desired amount of CNQX powder.

    • Dissolve the powder in high-quality DMSO to a final concentration of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 2.32 mg of CNQX (MW: 232.16 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The stock solution is stable for several months when stored properly.

  • Working Solution (10-20 µM):

    • On the day of the experiment, thaw an aliquot of the CNQX stock solution.

    • Dilute the stock solution into the aCSF to the final desired working concentration. A common working concentration for blocking AMPA/kainate receptors is 10 µM. For example, to make 100 mL of 10 µM CNQX aCSF, add 100 µL of a 10 mM stock solution to 100 mL of aCSF.

    • Ensure thorough mixing of the working solution before perfusion.

Procedure for this compound Salt (in water):

  • Stock Solution (10 mM):

    • Dissolve this compound salt (MW: 276.12 g/mol ) in sterile deionized water to a final concentration of 10 mM.

    • Store in aliquots at -20°C.

  • Working Solution (10 µM):

    • Dilute the aqueous stock solution directly into the aCSF to the final working concentration of 10 µM.

Protocol 2: Whole-Cell Voltage-Clamp Recording of GABAergic IPSCs in Brain Slices

This protocol outlines the steps for recording spontaneous inhibitory postsynaptic currents (sIPSCs) from a neuron in a brain slice preparation.

Materials and Solutions:

  • Brain slice preparation of the region of interest.

  • aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄. Bubble with 95% O₂ / 5% CO₂.

  • Internal solution for patch pipette (high chloride for inward currents at negative holding potentials): (in mM) 140 CsCl, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

  • CNQX working solution (10 µM in aCSF).

  • (Optional) D-AP5 (50 µM) to block NMDA receptors.

  • (Optional) Tetrodotoxin (TTX, 0.5-1 µM) to block action potentials and record miniature IPSCs (mIPSCs).

Procedure:

  • Slice Preparation: Prepare acute brain slices (300-400 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated cutting solution.

  • Slice Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

  • Patch-Clamp Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Cell Identification: Identify a target neuron using differential interference contrast (DIC) microscopy.

  • Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from the target neuron in voltage-clamp mode.

  • Baseline Recording: Record baseline synaptic activity at a holding potential of -70 mV. At this potential, with a high chloride internal solution, GABAergic IPSCs will appear as inward currents.

  • Application of Antagonists:

    • Switch the perfusion to aCSF containing 10 µM CNQX. To ensure complete blockade of ionotropic glutamate receptors, 50 µM D-AP5 can also be included.

    • Allow at least 5-10 minutes for the drugs to equilibrate in the recording chamber.

  • Recording of GABAergic IPSCs:

    • Record the isolated sIPSCs. The inward currents observed should be mediated by GABA-A receptors.

    • To confirm that the recorded currents are indeed GABAergic, a GABA-A receptor antagonist such as bicuculline (10-20 µM) or gabazine (SR-95531, 5-10 µM) can be co-applied at the end of the experiment, which should abolish the sIPSCs.

Important Considerations:

  • Paradoxical Excitation: In some brain regions and developmental stages, CNQX has been observed to paradoxically increase the frequency of sIPSCs. This effect is independent of its action on ionotropic glutamate receptors and is thought to be due to the depolarization of inhibitory interneurons. This effect is sensitive to the sodium channel blocker tetrodotoxin (TTX), indicating it is dependent on action potentials. Researchers should be aware of this potential confound and may consider using TTX to record miniature IPSCs (mIPSCs) if studying presynaptic release mechanisms.

  • Holding Potential: To isolate GABA-A receptor-mediated currents, it is common to hold the neuron at the reversal potential for glutamate currents (around 0 mV) or to use a high chloride internal solution and hold at a negative potential (e.g., -70 mV) to record inward chloride currents.

Visualizations

Signaling Pathway Blockade by CNQX

GABAA_Isolation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Activates GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Activates Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Neuron EPSP EPSP (Depolarization) AMPA_R->EPSP Leads to IPSP IPSP (Hyperpolarization/ Shunting) GABAA_R->IPSP CNQX CNQX CNQX->AMPA_R Blocks workflow start Start: Whole-Cell Patch-Clamp Recording in aCSF baseline Record Baseline Synaptic Activity (EPSCs and IPSCs) start->baseline add_cnqx Perfuse with aCSF containing 10 µM CNQX (and optional D-AP5) baseline->add_cnqx equilibrate Allow for Equilibration (5-10 minutes) add_cnqx->equilibrate record_ipscs Record Isolated GABAergic sIPSCs equilibrate->record_ipscs confirm Optional: Confirm with GABA-A Antagonist (e.g., Bicuculline) record_ipscs->confirm end End of Experiment confirm->end

References

Application Notes and Protocols: In Vivo Use of CNQX Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1][2][3] Due to its water solubility, the disodium salt of CNQX is particularly well-suited for in vivo experimental applications.[1][4] These notes provide an overview of the in vivo applications of CNQX disodium salt, focusing on its use in models of neuroprotection, seizure activity, and fear conditioning. Detailed protocols for key experiments are provided to facilitate experimental design and execution.

CNQX also exhibits antagonist activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit at higher concentrations. This broader activity profile should be considered when interpreting experimental results. The primary utility of CNQX in vivo stems from its ability to block AMPA and kainate receptor-mediated excitotoxicity and synaptic transmission, making it a valuable tool for investigating the roles of these receptors in various physiological and pathological processes.

Mechanism of Action

CNQX competitively inhibits the binding of glutamate to AMPA and kainate receptors, thereby preventing the opening of their associated ion channels and the subsequent influx of sodium and calcium ions. This action effectively dampens excitatory postsynaptic potentials. The excitotoxicity cascade, a key contributor to neuronal damage in conditions like ischemia and epilepsy, is heavily mediated by the overactivation of these receptors. By blocking them, CNQX can exert significant neuroprotective effects.

Data Presentation

Table 1: In Vitro Receptor Affinity of CNQX
Receptor SubtypeIC50 (μM)Description
AMPA Receptor0.3High-affinity competitive antagonist.
Kainate Receptor1.5Competitive antagonist.
NMDA Receptor (Glycine Site)25Lower affinity antagonist at the glycine co-agonist site.
Table 2: In Vivo Administration of this compound Salt and Related Compounds in Rodent Models
ApplicationAnimal ModelCompoundRoute of AdministrationDosageKey Findings
Neuroprotection (Focal Cerebral Ischemia)Rat (Permanent Middle Cerebral Artery Occlusion)NBQX (a related AMPA antagonist)Intraperitoneal (IP)30 mg/kg (two doses)Significantly reduced infarct volume.
Seizure InhibitionRatCNQXIntracerebroventricular (ICV)0.3, 1, and 3 mM/5 µlDose-dependently affected morphine-induced conditioned place preference.
Fear ConditioningRatNBQX (a related AMPA antagonist)Intracerebral (into basolateral amygdala)3 µ g/side Disrupted fear-potentiated startle to an olfactory cue.
Drug Self-AdministrationRatCNQXIntravenous (IV)3 and 6 mg/kgReduced nicotine intake but not methamphetamine intake.

Signaling Pathway and Experimental Workflow Diagrams

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Binds to Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP Leads to CNQX CNQX CNQX->AMPA_R Competitively Blocks

Caption: Mechanism of CNQX antagonism at AMPA/Kainate receptors.

cluster_workflow Experimental Workflow: Neuroprotection in a Focal Cerebral Ischemia Model start Start mcao Induce Focal Cerebral Ischemia (e.g., permanent MCAO in rat) start->mcao treatment Administer this compound Salt or Vehicle (e.g., 30 mg/kg IP immediately and 1 hr post-MCAO) mcao->treatment monitoring Monitor Animal (e.g., for 24 hours) treatment->monitoring analysis Assess Outcome (e.g., measure infarct volume via TTC staining) monitoring->analysis end End analysis->end

Caption: Workflow for assessing the neuroprotective effects of CNQX.

cluster_receptors Glutamate Receptor Subtypes CNQX This compound Salt AMPA AMPA Receptor (IC50 = 0.3 µM) CNQX->AMPA High Affinity Antagonist Kainate Kainate Receptor (IC50 = 1.5 µM) CNQX->Kainate Moderate Affinity Antagonist NMDA NMDA Receptor (Glycine Site) (IC50 = 25 µM) CNQX->NMDA Low Affinity Antagonist

References

Application Notes and Protocols for CNQX Disodium Salt in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1][2] Overstimulation of these receptors is a key mechanism underlying the initiation and propagation of seizure activity.[3][4] Consequently, blocking these receptors with antagonists like CNQX has been a critical area of research for the development of novel anti-seizure therapies.[5] CNQX has also been shown to act as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, although with lower potency.

These application notes provide a comprehensive overview of the use of CNQX disodium salt for blocking seizures in various animal models, including quantitative data summaries, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

CNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to both AMPA and kainate receptors. This action prevents the opening of their associated ion channels, thereby reducing the influx of sodium and calcium ions into the postsynaptic neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus dampening excessive excitatory signaling that can lead to seizures.

CNQX_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Kainate_R->Ion_Channel Activates Excitation Excitatory Postsynaptic Potential Ion_Channel->Excitation Na+/Ca2+ influx Seizure_Activity Seizure Activity Excitation->Seizure_Activity Leads to CNQX This compound Salt CNQX->AMPA_R Blocks CNQX->Kainate_R Blocks Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Surgery Stereotaxic Surgery (Craniotomy, Electrode Implantation) Animal_Prep->Surgery KA_Injection Intrahippocampal Kainic Acid Injection Surgery->KA_Injection Seizure_Induction Seizure Induction KA_Injection->Seizure_Induction CNQX_Admin This compound Salt Administration (i.p. or i.c.v.) Seizure_Induction->CNQX_Admin Monitoring Seizure Monitoring (Behavioral Scoring, EEG Recording) CNQX_Admin->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

References

Application Notes and Protocols: CNQX in Cultured Cerebellar Granule Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. In cultured cerebellar granule cells, a widely used model system for studying neuronal function, CNQX serves as a critical pharmacological tool for dissecting glutamatergic signaling pathways, investigating mechanisms of excitotoxicity and neuroprotection, and modulating neuronal network activity.

These application notes provide a comprehensive overview of the use of CNQX in cultured cerebellar granule cells, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Mechanism of Action

CNQX primarily acts by competitively binding to the glutamate binding site on AMPA and kainate receptors, thereby preventing their activation by the endogenous agonist glutamate. This blockade inhibits the influx of cations (primarily Na+ and Ca2+) through the receptor channel, leading to a reduction in neuronal depolarization and excitatory postsynaptic currents (EPSCs).

Interestingly, in addition to its well-established role as an AMPA/kainate receptor antagonist, CNQX has been observed to increase the frequency of spontaneous GABA-A receptor-mediated inhibitory postsynaptic currents (sIPSCs) in cerebellar granule cells.[1][2][3] This effect is independent of its action on ionotropic glutamate receptors and is thought to be mediated by a direct or indirect modulation of GABAergic interneurons.[4]

Quantitative Data

The following tables summarize key quantitative data for CNQX, providing a reference for experimental design.

Table 1: CNQX Receptor Antagonist Activity

Receptor TargetIC50 ValueReference
AMPA Receptor0.3 µM[5]
Kainate Receptor1.5 µM
NMDA Receptor (glycine site)25 µM

Table 2: Commonly Used Concentrations of CNQX in Cerebellar Granule Cell Cultures

ApplicationConcentration RangeReference
Blockade of AMPA/kainate receptor-mediated currents10 - 20 µM
Neuroprotection against glutamate excitotoxicity10 µM
Isolation of GABAA receptor-mediated currents10 µM

Experimental Protocols

Primary Culture of Cerebellar Granule Cells (from rat pups)

This protocol describes the preparation of primary cultures of cerebellar granule cells from post-natal day 6-8 rat pups.

Materials:

  • Post-natal day 6-8 rat pups

  • HHGN dissection solution (Hank's Balanced Salt Solution with glucose and HEPES)

  • Trypsin-DNase solution

  • Basal Medium Eagle (BME)

  • Culture medium for granule neurons (e.g., BME supplemented with serum, glucose, and antibiotics)

  • Poly-L-lysine coated culture plates/coverslips

  • AraC (Cytosine-1-β-D-arabinofuranoside) solution

  • Standard cell culture equipment (incubator, centrifuge, water bath, etc.)

Procedure:

  • Dissection: Euthanize rat pups according to approved animal protocols. Dissect out the cerebella in a sterile environment and place them in cold HHGN dissection solution.

  • Meninges Removal: Carefully remove the meninges from the cerebella under a dissecting microscope.

  • Washing: Wash the cerebella three times with fresh, cold HHGN solution.

  • Enzymatic Digestion: Incubate the cerebella in trypsin-DNase solution for 10-15 minutes at 37°C, with gentle swirling every 5 minutes.

  • Washing: Wash the tissue three times with HHGN solution to remove the trypsin.

  • Mechanical Dissociation (Trituration): Add BME with DNase to the tissue and gently triturate using a fire-polished Pasteur pipette until the tissue is dissociated into a single-cell suspension. Avoid creating bubbles.

  • Centrifugation: Centrifuge the cell suspension at approximately 200 x g for 5 minutes at 4°C.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in culture medium for granule neurons.

  • Cell Counting: Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability. The expected yield is 10-15 million cells per cerebellum.

  • Plating: Plate the cells at the desired density onto poly-L-lysine coated culture vessels. For 24-well plates with coverslips, a density of 17-20 million cells per plate is recommended.

  • Maintenance: After 24 hours, add AraC to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells. On day in vitro (DIV) 3, supplement the medium with glucose to a final concentration of 25 mM.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol outlines a method to assess the neuroprotective effects of CNQX against glutamate-induced cell death in cultured cerebellar granule cells.

Materials:

  • Mature (DIV 7-8) cerebellar granule cell cultures

  • Glutamate solution (e.g., 100 µM)

  • CNQX solution (e.g., 10 µM)

  • Physiological salt solution (e.g., Locke's buffer)

  • Cell viability assay (e.g., MTT assay, LDH assay, or live/dead staining with propidium iodide and FDA)

Procedure:

  • Pre-treatment: Replace the culture medium with a physiological salt solution. Pre-incubate the cells with CNQX (10 µM) for 30 minutes.

  • Glutamate Exposure: Add glutamate (100 µM) to the cultures and incubate for the desired duration (e.g., 30 minutes to 24 hours). For control groups, add vehicle instead of glutamate.

  • Washout: After the glutamate exposure period, wash the cells three times with the physiological salt solution to remove the glutamate and CNQX.

  • Recovery: Return the cells to their original culture medium and incubate for 24 hours.

  • Assessment of Cell Viability: Quantify neuronal survival using a chosen cell viability assay according to the manufacturer's instructions.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording AMPA/kainate receptor-mediated currents and isolating GABAA receptor-mediated currents using CNQX.

Materials:

  • Cultured cerebellar granule cells on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass pipettes

  • External (extracellular) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES, pH 7.4)

  • Internal (intracellular) solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP, pH 7.2)

  • CNQX (10 µM)

  • Bicuculline (GABAA receptor antagonist, e.g., 20 µM)

  • APV (NMDA receptor antagonist, e.g., 50 µM)

Procedure: A. Recording AMPA/Kainate Receptor-Mediated Currents:

  • Preparation: Place a coverslip with cultured cells in the recording chamber and perfuse with external solution.

  • Patching: Obtain a whole-cell patch-clamp recording from a cerebellar granule cell.

  • Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV to record inward excitatory postsynaptic currents (EPSCs).

  • Stimulation (optional): Use a stimulating electrode to evoke synaptic responses by stimulating nearby axons.

  • CNQX Application: Perfuse the chamber with an external solution containing CNQX (10 µM). A reduction or complete block of the inward currents indicates their mediation by AMPA/kainate receptors.

B. Isolating GABAA Receptor-Mediated Currents:

  • Preparation and Patching: Follow steps 1 and 2 from the previous protocol.

  • Pharmacological Blockade: Perfuse the chamber with an external solution containing CNQX (10 µM) and APV (50 µM) to block AMPA/kainate and NMDA receptors, respectively.

  • Voltage Clamp: Clamp the cell at a holding potential of 0 mV to record outward inhibitory postsynaptic currents (IPSCs) or at -60 mV to record inward currents if using a high chloride internal solution.

  • Confirmation: The remaining spontaneous or evoked currents should be GABAA receptor-mediated. This can be confirmed by their blockade upon application of a GABAA receptor antagonist like bicuculline.

Visualizations

The following diagrams illustrate key concepts related to the application of CNQX in cerebellar granule cells.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Granule Cell Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx CNQX CNQX CNQX->AMPA_R Blocks experimental_workflow start Cultured Cerebellar Granule Cells treatment Treat with CNQX (e.g., 10 µM) start->treatment glutamate Induce Excitotoxicity (e.g., 100 µM Glutamate) treatment->glutamate wash Washout glutamate->wash incubation Incubate (24h) wash->incubation assessment Assess Cell Viability (e.g., MTT Assay) incubation->assessment end Neuroprotection Data assessment->end logical_relationship cluster_receptors Ionotropic Glutamate Receptors cluster_currents Postsynaptic Currents AMPA AMPA EPSC Excitatory Postsynaptic Currents (EPSCs) AMPA->EPSC Kainate Kainate Kainate->EPSC NMDA NMDA NMDA->EPSC IPSC Inhibitory Postsynaptic Currents (IPSCs) CNQX CNQX (10 µM) CNQX->AMPA Blocks CNQX->Kainate Blocks APV APV (50 µM) APV->NMDA Blocks GABA_R GABAA Receptor GABA_R->IPSC

References

CNQX Disodium Salt: A Tool for Elucidating the Role of AMPA Receptors in Memory Formation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its water-soluble nature makes it a valuable tool for in vivo and in vitro studies investigating the molecular mechanisms underlying learning and memory. By selectively blocking AMPA receptors, which are crucial for fast excitatory synaptic transmission and synaptic plasticity, CNQX allows researchers to probe the intricate processes of memory formation, consolidation, and retrieval. These application notes provide a comprehensive overview of the use of CNQX disodium salt in memory research, including detailed protocols for in vivo studies in rodent models.

Mechanism of Action

Memory formation is heavily reliant on activity-dependent changes in synaptic strength, a phenomenon known as synaptic plasticity. A key cellular mechanism underlying synaptic plasticity is Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. AMPA receptors play a pivotal role in the expression of LTP.

During the induction of LTP, the influx of calcium ions (Ca2+) through NMDA receptors triggers a signaling cascade that leads to the insertion of more AMPA receptors into the postsynaptic membrane. This increase in AMPA receptor number enhances the neuron's sensitivity to glutamate, thereby strengthening the synapse. CNQX, by blocking AMPA receptors, prevents this enhanced postsynaptic response, making it an effective tool to study the necessity of AMPA receptor function in LTP and, by extension, in learning and memory.

Data Presentation

In Vivo Efficacious Doses of this compound Salt
Brain RegionAnimal ModelBehavioral TaskDose (per hemisphere)Effect on Memory
Dorsal HippocampusRatStep-down Inhibitory Avoidance0.5 µgDisruption of memory expression
AmygdalaRatStep-down Inhibitory Avoidance0.5 µgDisruption of memory expression
Entorhinal CortexRatStep-down Inhibitory Avoidance0.5 µgBlockade of memory expression
In Vitro/Ex Vivo Effective Concentrations of this compound Salt
PreparationApplicationConcentrationEffect
Mouse Cortical NeuronsReduction of spontaneous and evoked EPSCs1 µM - 10 µMFull blockade at 10 µM[1]
Rat Brain SliceAMPA receptor antagonism20 µMAMPA receptor blockade

Experimental Protocols

Protocol 1: In Vivo Intrahippocampal Infusion of this compound Salt in Rats for Studying Memory

Objective: To investigate the role of hippocampal AMPA receptors in memory consolidation using the step-down inhibitory avoidance task.

Materials:

  • This compound salt

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Male Wistar rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, drill, etc.)

  • Guide cannulae and dummy cannulae

  • Infusion pumps and tubing

  • Dental cement

  • Step-down inhibitory avoidance apparatus

Procedure:

Part A: Stereotaxic Surgery and Cannula Implantation [2][3][4][5]

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Secure the rat in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Clean and dry the skull surface.

  • Using a rat brain atlas, determine the stereotaxic coordinates for the dorsal hippocampus. A typical coordinate for the CA1 region is -5.6 mm posterior to bregma, +5.0 mm lateral to the midline, and -3.3 mm ventral from the skull surface.

  • Drill small holes in the skull at the determined coordinates for the guide cannulae and anchor screws.

  • Implant the guide cannulae bilaterally into the dorsal hippocampus.

  • Secure the cannulae to the skull using dental cement and anchor screws.

  • Insert dummy cannulae into the guide cannulae to maintain patency.

  • Allow the animals to recover for at least one week before behavioral experiments. Provide appropriate post-operative care, including analgesics.

Part B: Preparation of this compound Salt Solution

  • This compound salt is soluble in water.

  • Prepare a stock solution of this compound salt in sterile saline. For a target dose of 0.5 µg in 0.5 µL, a 1 mg/mL solution is required.

  • Filter-sterilize the solution through a 0.22 µm syringe filter.

  • Store the solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Equilibrate to room temperature before use.

Part C: Step-Down Inhibitory Avoidance Task

  • Training:

    • Place the rat on the platform of the inhibitory avoidance apparatus.

    • When the rat steps down with all four paws onto the grid floor, deliver a mild footshock (e.g., 0.5 mA for 2 seconds).

    • Immediately after the footshock, remove the rat from the apparatus and return it to its home cage.

  • Infusion:

    • Gently restrain the rat and remove the dummy cannulae.

    • Connect the infusion cannulae to the infusion pump.

    • Insert the infusion cannulae into the guide cannulae. The infusion cannulae should extend slightly beyond the tip of the guide cannulae to target the desired brain region.

    • Infuse 0.5 µL of the CNQX solution (or vehicle) per hemisphere at a rate of 0.25 µL/min.

    • Leave the infusion cannulae in place for an additional minute to allow for diffusion.

    • Replace the dummy cannulae.

    • The timing of the infusion relative to training and testing is critical. To study the effect on memory consolidation, infuse CNQX immediately after training. To study the effect on memory retrieval, infuse CNQX shortly before the retention test.

  • Retention Test:

    • 24 hours after training, place the rat back on the platform.

    • Measure the latency to step down onto the grid (step-down latency). A longer latency is indicative of better memory of the aversive event.

    • A maximum cut-off time (e.g., 300 seconds) is typically used.

Mandatory Visualizations

Signaling Pathway of AMPA Receptor Trafficking in LTP

ampa_ltp_pathway cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R_channel AMPA Receptor Glutamate->AMPA_R_channel Binds CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx activates LTP_Expression LTP Expression (Enhanced Synaptic Strength) AMPA_R_channel->LTP_Expression Mediates enhanced postsynaptic current AMPA_R_trafficking AMPA Receptor Trafficking & Insertion CaMKII->AMPA_R_trafficking Phosphorylates & promotes AMPA_R_trafficking->LTP_Expression Increases AMPA-R at synapse CNQX CNQX CNQX->AMPA_R_channel Blocks

Caption: AMPA receptor signaling in Long-Term Potentiation (LTP) and the inhibitory action of CNQX.

Experimental Workflow for In Vivo Memory Study

experimental_workflow cluster_surgery Surgical Preparation cluster_behavior Behavioral Experiment Stereotaxic_Surgery Stereotaxic Surgery: Cannula Implantation in Hippocampus Recovery Post-operative Recovery (1 week) Stereotaxic_Surgery->Recovery Training Inhibitory Avoidance Training (Day 1) Recovery->Training Infusion Intrahippocampal Infusion of CNQX (or Vehicle) Training->Infusion Retention_Test Retention Test (Day 2, 24h post-training) Infusion->Retention_Test Data_Analysis Data Analysis: Compare Step-down Latency Retention_Test->Data_Analysis

Caption: Workflow for investigating the effect of CNQX on memory consolidation in rats.

References

CNQX Disodium Salt: Application Notes and Protocols for Blocking Excitatory Postsynaptic Currents (EPSCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) disodium salt is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate receptors that mediate the vast majority of fast excitatory synaptic transmission in the central nervous system.[1][2][3] Its water-soluble disodium salt form offers a significant advantage for use in aqueous physiological solutions, making it a cornerstone tool in neuroscience research.[4][5] These application notes provide detailed information and protocols for utilizing CNQX disodium salt to effectively block Excitatory Postsynaptic Currents (EPSCs) and dissect the components of glutamatergic neurotransmission.

Mechanism of Action

CNQX competitively inhibits the binding of the neurotransmitter glutamate to AMPA and kainate receptors, thereby preventing the opening of their associated ion channels and blocking the influx of cations (primarily Na⁺ and Ca²⁺) that generates an EPSC. While highly potent at AMPA and kainate receptors, CNQX also exhibits a weaker antagonistic effect at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor, particularly at higher concentrations. This allows for the pharmacological isolation of NMDA receptor-mediated currents when used at appropriate concentrations.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds EPSC EPSC (Na+, Ca2+ influx) AMPA_R->EPSC Activates Kainate_R->EPSC Activates NMDA_R->EPSC Activates CNQX CNQX CNQX->AMPA_R Blocks CNQX->Kainate_R Blocks CNQX->NMDA_R Weakly Blocks (Glycine Site) cluster_workflow Experimental Workflow Start Prepare Brain Slices and aCSF Setup Establish Whole-Cell Patch-Clamp Recording Start->Setup Baseline Record Baseline EPSCs (Stimulate afferent pathway) Setup->Baseline Application Bath Apply CNQX (10-20 µM in aCSF) Baseline->Application Record_Block Record Blocked EPSCs (Confirm reduction/elimination) Application->Record_Block Washout Washout with aCSF Record_Block->Washout Recovery Record Recovered EPSCs (Confirm reversibility) Washout->Recovery End End Experiment Recovery->End

References

Troubleshooting & Optimization

CNQX disodium salt stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CNQX disodium salt in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare aqueous solutions of this compound salt?

A1: this compound salt is soluble in water.[1][2][3] To prepare a stock solution, dissolve the solid powder in high-purity water (e.g., Milli-Q® or equivalent) to your desired concentration. For example, it is soluble up to 10 mM in water.[1][2] Gentle warming may aid dissolution.

Q2: What is the recommended storage condition for solid this compound salt?

A2: Solid this compound salt should be stored at room temperature under desiccating conditions to prevent hydration.

Q3: How should I store aqueous solutions of this compound salt?

A3: It is highly recommended to prepare fresh aqueous solutions of this compound salt for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q4: I noticed a color change when weighing out the solid this compound salt. Is the compound degrading?

A4: No, a color change from a darker to a lighter orange/yellow upon exposure to air is a normal physical process for the hydrated salt and is not an indication of chemical degradation.

Q5: My this compound salt solution appears to have precipitated after storage. What should I do?

A5: Precipitation upon storage, especially at lower temperatures, can occur. Before use, allow the solution to equilibrate to room temperature and vortex or sonicate gently to redissolve the precipitate. If the precipitate does not dissolve, it is recommended to prepare a fresh solution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in aqueous solution - Solution is supersaturated.- Low temperature during storage.- Interaction with other components in the buffer.- Warm the solution gently (e.g., to 37°C) and vortex to redissolve.- Prepare a fresh, less concentrated solution.- Ensure all components of your experimental buffer are compatible.
Color change of the solution over time - Potential degradation, especially if exposed to light or non-neutral pH.- Prepare fresh solutions and protect from light.- Ensure the pH of the solution is maintained within a stable range (near neutral is generally recommended for initial experiments).- If a significant and unexpected color change occurs, it is best to discard the solution and prepare a new one.
Inconsistent experimental results - Degradation of this compound salt in the aqueous solution.- Inaccurate concentration due to incomplete dissolution or precipitation.- Always use freshly prepared solutions or properly stored aliquots.- Visually inspect the solution for any precipitate before use.- Perform a concentration check using UV-Vis spectrophotometry if you suspect significant degradation.

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Solutions of this compound Salt
  • Bring the vial of solid this compound salt to room temperature before opening.

  • Weigh the desired amount of this compound salt in a suitable container.

  • Add the calculated volume of high-purity water to achieve the target concentration.

  • Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming can be applied if necessary.

  • Use the solution immediately or aliquot and store at -20°C for short-term storage.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound salt in aqueous solution under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound salt in high-purity water at a known concentration (e.g., 1 mM).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C).

  • Photostability: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber). Protect a control sample from light.

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

4. Analysis:

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 3) to quantify the remaining this compound salt and detect any degradation products.

Protocol 3: Stability-Indicating HPLC Method for Quinoxaline Derivatives

This is a general HPLC method that can be adapted for the analysis of this compound salt stability.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • A time-programmed gradient can be optimized to separate CNQX from its potential degradation products. A starting point could be a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of CNQX (can be determined by a UV-Vis scan).

  • Sample Preparation:

    • Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the percentage of this compound salt remaining at each time point relative to the initial concentration (time 0).

Data Presentation

Stress Condition Time (hours) CNQX Remaining (%) Appearance of Degradation Products (Peak Area %)
0.1 M HCl 01000
2DataData
4DataData
8DataData
24DataData
0.1 M NaOH 01000
2DataData
4DataData
8DataData
24DataData
3% H₂O₂ 01000
2DataData
4DataData
8DataData
24DataData
60°C 01000
2DataData
4DataData
8DataData
24DataData
Photolysis 01000
2DataData
4DataData
8DataData
24DataData

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare aqueous stock solution of this compound salt acid Acid Hydrolysis (0.1 M HCl) base Base Hydrolysis (0.1 M NaOH) oxidation Oxidation (3% H2O2) thermal Thermal Stress (e.g., 60°C) photo Photostability (UV/Vis light) sampling Sample at time points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the stability of this compound salt.

AMPA_signaling cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds & Activates cnqx CNQX cnqx->ampa_receptor Competitively Blocks na_influx Na+ Influx ampa_receptor->na_influx Opens Channel depolarization Depolarization na_influx->depolarization downstream Downstream Signaling depolarization->downstream

Caption: Simplified AMPA receptor signaling pathway and the action of CNQX.

References

CNQX disodium salt off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CNQX disodium salt, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound salt?

This compound salt is a potent competitive antagonist of AMPA and kainate receptors. It is widely used in neuroscience research to block fast excitatory synaptic transmission mediated by these receptors.

Q2: What are the known off-target effects of this compound salt, especially at higher concentrations?

At concentrations higher than those required to fully block AMPA/kainate receptors, CNQX can exhibit several off-target effects:

  • NMDA Receptor Antagonism: CNQX acts as an antagonist at the glycine binding site of the NMDA receptor complex.[1]

  • Modulation of GABA-A Receptor-Mediated Currents: CNQX has been observed to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) mediated by GABA-A receptors. This effect is independent of its action on ionotropic glutamate receptors.

  • Partial Agonism at AMPA Receptors: In certain neuronal populations, such as thalamic reticular nucleus (TRN) neurons, CNQX can act as a partial agonist at AMPA receptors, leading to membrane depolarization. This effect may be dependent on the presence of transmembrane AMPA receptor regulatory proteins (TARPs).

  • Inhibition of Electrical Synapses: CNQX has been shown to inhibit transmission at rectifying electrical synapses (gap junctions) in a concentration-dependent manner.

Q3: What is the recommended working concentration for this compound salt to ensure selectivity for AMPA/kainate receptors?

A concentration of 10 µM is commonly used to achieve full blockade of AMPA receptors. Off-target effects, such as antagonism at the NMDA receptor glycine site, are more prominent at higher concentrations (IC50 = 25 µM). Therefore, it is recommended to use the lowest effective concentration to minimize off-target effects. A concentration-response curve should ideally be generated for your specific experimental preparation.

Troubleshooting Guide

Problem 1: I'm seeing an unexpected increase in inhibitory currents (sIPSCs) after applying CNQX.

  • Possible Cause: This is a known off-target effect of CNQX. It can increase the frequency of GABA-A receptor-mediated sIPSCs independently of its action on glutamate receptors. This is thought to occur through a mechanism that involves the depolarization of GABAergic interneurons, leading to increased GABA release.

  • Troubleshooting Steps:

    • Confirm the effect is independent of glutamate receptor blockade: Use a broad-spectrum glutamate receptor antagonist like kynurenic acid. If the increase in sIPSCs is not observed with kynurenic acid, it is likely a specific off-target effect of the quinoxaline structure of CNQX.

    • Use a more selective AMPA receptor antagonist: Consider using an antagonist from a different chemical class, such as GYKI 52466 or GYKI 53655, which have not been reported to have this effect.

    • Lower the concentration of CNQX: Determine the minimal concentration required to block the AMPA/kainate-mediated response in your preparation to reduce the likelihood of this off-target effect.

Problem 2: Application of CNQX is causing depolarization and/or firing in a specific neuronal population.

  • Possible Cause: CNQX can act as a partial agonist at AMPA receptors in certain neurons, such as those in the thalamic reticular nucleus. This effect is likely mediated by the presence of specific TARPs.

  • Troubleshooting Steps:

    • Verify the cell type: Confirm the identity of the neurons showing this response.

    • Test for TARP dependence: If possible, use pharmacological tools or genetic approaches to investigate the role of TARPs in this phenomenon.

    • Use an alternative antagonist: A different AMPA receptor antagonist that does not exhibit partial agonism, such as NBQX in some systems, may be a suitable alternative.

Problem 3: I am trying to isolate NMDA receptor currents, but I suspect CNQX is affecting them even at concentrations that should only block AMPA/kainate receptors.

  • Possible Cause: CNQX antagonizes the glycine binding site on the NMDA receptor with an IC50 of 25 µM. At concentrations used to block AMPA/kainate receptors (e.g., 10 µM), there may still be some partial block of NMDA receptors, especially if the glycine concentration in your experimental solution is not saturating.

  • Troubleshooting Steps:

    • Saturate the glycine site: Ensure your recording solution contains a saturating concentration of glycine (e.g., 10-100 µM) to outcompete the antagonistic effect of CNQX at the glycine site. The effects of CNQX on NMDA-induced responses can be reversed by adding exogenous glycine.

    • Use a more selective non-AMPA receptor antagonist: Consider using an antagonist that has a higher selectivity for AMPA/kainate receptors over the NMDA receptor glycine site.

    • Perform control experiments: Carefully quantify the effect of your chosen CNQX concentration on isolated NMDA receptor-mediated currents in your specific preparation.

Quantitative Data Summary

The following tables summarize the known binding affinities and inhibitory concentrations of CNQX for its primary and off-target receptors.

Table 1: Inhibitory Concentrations (IC50) of this compound Salt

Target ReceptorIC50 (µM)Notes
AMPA Receptor0.3Competitive antagonist.
Kainate Receptor1.5Competitive antagonist.
NMDA Receptor (Glycine Site)25Antagonist at the glycine modulatory site.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate CNQX Effects on sIPSCs

This protocol is designed to isolate and record GABA-A receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) and assess the off-target effects of CNQX.

  • Prepare Brain Slices: Prepare acute brain slices (e.g., hippocampal or cerebellar) from a rodent model according to standard laboratory procedures.

  • Recording Solutions:

    • Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

    • Intracellular Solution (for sIPSC recording): Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to 270-280 mOsm/L.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp recording from a neuron of interest in voltage-clamp mode.

    • Hold the neuron at a membrane potential of 0 mV to record inward sIPSCs (if using a high chloride internal solution) or at -70 mV to record outward sIPSCs (with a low chloride internal).

    • Record a stable baseline of sIPSCs for 5-10 minutes.

    • Bath-apply this compound salt at the desired concentration (e.g., 10-50 µM).

    • Record for another 10-15 minutes to observe any changes in the frequency, amplitude, and kinetics of sIPSCs.

    • For control experiments, repeat the procedure with a broad-spectrum glutamate antagonist (e.g., kynurenic acid) or a more selective AMPA receptor antagonist (e.g., GYKI 52466).

Protocol 2: Calcium Imaging to Assess Off-Target Depolarization

This protocol uses a fluorescent calcium indicator to monitor changes in intracellular calcium as an indirect measure of neuronal depolarization induced by CNQX.

  • Cell Preparation: Culture primary neurons or use acute brain slices.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Imaging Setup: Use a fluorescence microscope equipped with a light source for excitation at 340 nm and 380 nm (for Fura-2) and a camera to capture the emission at ~510 nm.

  • Experimental Procedure:

    • Continuously perfuse the cells with aCSF.

    • Acquire baseline fluorescence images, alternating between 340 nm and 380 nm excitation.

    • Apply this compound salt at a high concentration (e.g., 50-100 µM) to the perfusion solution.

    • Continue to acquire images to monitor changes in the 340/380 nm fluorescence ratio, which reflects changes in intracellular calcium concentration.

    • An increase in the ratio upon CNQX application would suggest a depolarizing effect.

Signaling Pathways and Experimental Workflows

Diagram 1: CNQX Off-Target Signaling Pathways

CNQX_Off_Target_Pathways cluster_CNQX CNQX (High Concentration) cluster_targets Molecular Targets cluster_effects Cellular Effects CNQX This compound Salt AMPA_R AMPA Receptor CNQX->AMPA_R Antagonist Kainate_R Kainate Receptor CNQX->Kainate_R Antagonist NMDA_R NMDA Receptor (Glycine Site) CNQX->NMDA_R Antagonist GABA_A_Interneuron GABAergic Interneuron (Unknown Target) CNQX->GABA_A_Interneuron Modulator Electrical_Synapse Electrical Synapse (Gap Junction) CNQX->Electrical_Synapse Inhibitor Block_EPSCs Blockade of Excitatory Postsynaptic Currents AMPA_R->Block_EPSCs Depolarization Membrane Depolarization (e.g., TRN Neurons) AMPA_R->Depolarization Partial Agonist Kainate_R->Block_EPSCs Block_NMDA Reduced NMDA Receptor Current NMDA_R->Block_NMDA Increase_GABA Increased GABA Release GABA_A_Interneuron->Increase_GABA Block_Electrical Inhibition of Electrical Synaptic Transmission Electrical_Synapse->Block_Electrical

Caption: Off-target effects of high-concentration CNQX.

Diagram 2: Experimental Workflow for Investigating Off-Target Effects

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interpretation Interpretation Prep Prepare Brain Slices or Neuronal Culture WCP Whole-Cell Patch Clamp Prep->WCP Ca_Imaging Calcium Imaging Prep->Ca_Imaging Analysis_WCP Analyze sIPSC Frequency and Amplitude WCP->Analysis_WCP Analysis_Ca Analyze Intracellular Calcium Levels Ca_Imaging->Analysis_Ca Interpret_GABA Assess GABAergic Modulation Analysis_WCP->Interpret_GABA Interpret_Depol Assess Neuronal Depolarization Analysis_Ca->Interpret_Depol

Caption: Workflow for studying CNQX off-target effects.

References

Optimizing CNQX Concentration for Kainate Receptor Blockade: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of CNQX for selectively blocking kainate receptors. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.

Quick Reference: CNQX Antagonist Potency

The following table summarizes the inhibitory potency (IC50) of CNQX at different glutamate receptor subtypes. These values are crucial for determining the appropriate concentration to achieve selective kainate receptor antagonism while minimizing off-target effects.

Receptor TargetReported IC50 Values (μM)Notes
AMPA Receptor 0.3[1][2][3]CNQX is a potent antagonist of AMPA receptors.
Kainate Receptor 0.92 (steady responses)[4], 1.5[1], 6.1 (transient responses)The potency of CNQX at kainate receptors can vary depending on the subunit composition and the nature of the response being measured.
NMDA Receptor (Glycine Site) 25CNQX can act as an antagonist at the glycine modulatory site of the NMDA receptor, particularly at higher concentrations.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments involving CNQX for kainate receptor blockade.

Q1: I'm observing incomplete blockade of my kainate receptor-mediated response, even at concentrations that should be effective based on the IC50 value. What could be the issue?

A1: There are several potential reasons for incomplete blockade:

  • Kainate Receptor Subunit Composition: The affinity of CNQX can differ between various kainate receptor subunit combinations (GluK1-5). The specific subunits expressed in your system may have a lower affinity for CNQX.

  • AMPA Receptor Contribution: Kainate is also an agonist at AMPA receptors. The response you are observing may be partially mediated by AMPA receptors, which are more potently blocked by CNQX. Ensure you are using other pharmacological tools to isolate the kainate receptor response.

  • Concentration of Agonist: In competitive antagonism, the level of block is dependent on the concentration of the agonist (e.g., glutamate or kainate) used. If you are using a high concentration of agonist, you may need to increase the concentration of CNQX to achieve effective blockade.

  • Compound Stability: Ensure your CNQX stock solution is properly prepared and stored to maintain its activity.

Q2: My baseline neuronal activity is changing after applying CNQX, even in the absence of an agonist. Why is this happening?

A2: CNQX can have effects independent of glutamate receptor blockade:

  • Increased GABAergic Transmission: CNQX has been shown to increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in a manner independent of its action on ionotropic glutamate receptors. This effect is not observed with all glutamate receptor antagonists, suggesting a specific interaction of quinoxaline derivatives like CNQX.

  • Off-Target Effects: At higher concentrations, CNQX can antagonize the glycine site of the NMDA receptor. This could alter baseline neuronal excitability in your preparation.

Q3: How can I be sure that the effects I'm seeing are due to kainate receptor blockade and not off-target effects on AMPA or NMDA receptors?

A3: A multi-faceted approach is necessary to ensure selectivity:

  • Use a Concentration Range: Start with a low concentration of CNQX (e.g., 1-5 µM) and create a dose-response curve. This will help you identify a concentration that blocks your kainate receptor-mediated effect with minimal impact on other parameters.

  • Employ Selective AMPA Receptor Antagonists: To isolate kainate receptor-mediated responses, first apply a selective AMPA receptor antagonist, such as GYKI 52466 or GYKI 53655. These compounds have minimal effect on kainate receptors, allowing you to study kainate receptor function in isolation before applying CNQX.

  • Control for NMDA Receptor Effects: If you suspect NMDA receptor involvement, ensure your experiments are conducted in the presence of a selective NMDA receptor antagonist like D-AP5. Also, be mindful that the antagonistic effect of CNQX at the NMDA receptor glycine site can be overcome by increasing the concentration of glycine in your external solution.

Q4: What is the recommended working concentration for CNQX to selectively block kainate receptors?

A4: Achieving complete selectivity can be challenging due to the higher affinity of CNQX for AMPA receptors. However, a common strategy is to first block AMPA receptors with a more selective antagonist. For blocking the remaining kainate receptor response, a CNQX concentration in the range of 1-10 µM is often used. It is highly recommended to perform a dose-response experiment in your specific system to determine the optimal concentration.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to determine the efficacy and selectivity of CNQX.

Protocol 1: Determining the IC50 of CNQX on Kainate Receptor-Mediated Currents using Whole-Cell Patch-Clamp Electrophysiology

This protocol details how to measure the concentration-dependent inhibition of kainate-evoked currents by CNQX in cultured neurons.

1. Cell Preparation:

  • Culture primary hippocampal or cortical neurons on glass coverslips. Experiments are typically performed on mature neurons (e.g., 14-21 days in vitro).

2. Electrophysiological Recording:

  • Transfer a coverslip to the recording chamber on an inverted microscope and continuously perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
  • To isolate glutamate receptor currents, include antagonists for other receptors in the external solution (e.g., picrotoxin for GABAA receptors and D-AP5 for NMDA receptors).
  • Use a borosilicate glass pipette (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
  • Establish a whole-cell recording configuration and voltage-clamp the neuron at -60 mV.

3. Drug Application:

  • Use a fast perfusion system to apply drugs locally to the recorded neuron.
  • First, apply a selective AMPA receptor antagonist (e.g., 50 µM GYKI 53655) to block AMPA receptor-mediated responses.
  • Apply a saturating concentration of kainate (e.g., 100 µM) to elicit a baseline inward current.
  • Co-apply kainate with increasing concentrations of CNQX (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). Allow for a washout period between applications.

4. Data Analysis:

  • Measure the peak amplitude of the inward current in response to kainate in the presence of each CNQX concentration.
  • Normalize the current amplitudes to the baseline response (kainate alone).
  • Plot the normalized current as a function of the logarithm of the CNQX concentration.
  • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Neuronal Injury in a Kainate-Induced Excitotoxicity Model

This protocol describes how to evaluate the neuroprotective effect of CNQX against kainate-induced cell death in mixed cortical cell cultures.

1. Cell Culture:

  • Prepare mixed cortical cell cultures from embryonic mice in multi-well plates.

2. Treatment:

  • Prepare solutions of kainate and CNQX. CNQX can be dissolved in DMSO, with the final DMSO concentration in the culture medium kept low (e.g., <0.1%).
  • Expose the cultures to varying concentrations of kainate (e.g., 0-100 µM) in the absence or presence of different concentrations of CNQX.
  • Incubate the treated cells for 20-24 hours.

3. Assessment of Cell Injury:

  • Lactate Dehydrogenase (LDH) Assay: Measure the activity of LDH released into the culture medium from damaged cells. Increased LDH activity corresponds to greater cell death.
  • Trypan Blue Exclusion Assay: Stain the cells with trypan blue. Dead or dying cells with compromised membranes will take up the dye and appear blue. Count the number of stained and unstained cells to determine the percentage of cell death.

4. Data Analysis:

  • Quantify the level of cell death for each treatment condition.
  • Determine the concentration of CNQX that provides significant protection against kainate-induced neurotoxicity.

Visualizing Experimental Logic and Signaling Pathways

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to CNQX and kainate receptor experiments.

experimental_workflow cluster_preparation Preparation cluster_isolation Isolating Kainate Receptor Currents cluster_experiment CNQX Dose-Response cluster_analysis Data Analysis prep Neuronal Culture (e.g., Hippocampal) ampa_block Apply Selective AMPA-R Antagonist (e.g., GYKI 53655) prep->ampa_block nmda_block Apply Selective NMDA-R Antagonist (e.g., D-AP5) ampa_block->nmda_block kainate_app Apply Kainate nmda_block->kainate_app cnqx_app Co-apply Kainate + increasing [CNQX] kainate_app->cnqx_app record Record Current (Patch-Clamp) cnqx_app->record analysis Generate Dose-Response Curve & Calculate IC50 record->analysis signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space glutamate Glutamate / Kainate kainate_receptor Kainate Receptor (GluK1-5) glutamate->kainate_receptor Activates ampa_receptor AMPA Receptor (GluA1-4) glutamate->ampa_receptor Activates cnqx CNQX cnqx->kainate_receptor Blocks cnqx->ampa_receptor Blocks (more potently) ion_influx Na+ / Ca2+ Influx kainate_receptor->ion_influx ampa_receptor->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling depolarization->downstream

References

Technical Support Center: Troubleshooting CNQX Disodium Salt in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of CNQX disodium salt in patch clamp experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during electrophysiological recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what is its primary mechanism of action in patch clamp experiments?

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1] In patch clamp experiments, it is primarily used to block fast excitatory postsynaptic currents (EPSCs) mediated by these receptors to isolate and study other synaptic currents, such as those mediated by NMDA or GABA receptors.[2][3] It is a more water-soluble form of CNQX.[1]

Q2: What are the known off-target effects of CNQX?

While highly effective at blocking AMPA/kainate receptors, CNQX can also antagonize the glycine modulatory site on the NMDA receptor complex, although at higher concentrations.[1] Additionally, some studies have reported that CNQX can, under certain conditions, paradoxically increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) or cause a slow membrane depolarization in specific neuron types. This is thought to be a partial agonist effect at AMPA receptors, potentially involving transmembrane AMPA receptor regulatory proteins (TARPs).

Q3: How should I prepare and store a stock solution of this compound salt?

This compound salt is soluble in water. It is recommended to prepare a stock solution of 10-20 mM in high-purity water. Due to potential non-uniformity, ensure the stock solution is well-mixed before making final dilutions. For long-term storage, it is advisable to desiccate the solid form at room temperature. Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature and ensure there is no precipitate.

Troubleshooting Guides

Issue 1: Incomplete or Inconsistent Blockade of AMPA/Kainate Receptor-Mediated Currents

Q: I'm applying CNQX, but I still observe a fast inward current that resembles an AMPA receptor-mediated EPSC. What could be the problem?

A: This is a common issue that can arise from several factors:

  • Suboptimal Concentration: The effective concentration of CNQX can vary between cell types and preparations. While a typical working concentration is 10-20 µM for complete blockade, it is crucial to perform a dose-response curve for your specific experimental conditions.

  • Solution Exchange Issues: Inadequate perfusion of the recording chamber can lead to a lower-than-expected local concentration of CNQX at the cell. Ensure your perfusion system is functioning correctly and allows for complete exchange of the bath solution.

  • Precipitation of CNQX: this compound salt, although more water-soluble than its standard form, can still precipitate in artificial cerebrospinal fluid (aCSF), especially if the aCSF is not properly buffered or contains high concentrations of divalent cations. Visually inspect your working solution for any signs of precipitation.

  • Receptor Subunit Composition: The potency of CNQX can be influenced by the subunit composition of the AMPA and kainate receptors in your cells of interest.

Troubleshooting Workflow:

start Incomplete Blockade of AMPA/Kainate Currents q1 Is the CNQX concentration optimal for your preparation? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is your perfusion system working efficiently? a1_yes->q2 s1 Perform a dose-response curve (e.g., 1-40 µM). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there any visible precipitate in the CNQX solution? a2_yes->q3 s2 Check flow rate and ensure complete solution exchange. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Prepare fresh solution and filter before use. a3_yes->s3 end_node Consider receptor subunit composition and consult literature for your specific cell type. a3_no->end_node s3->end_node

Troubleshooting Incomplete Blockade
Issue 2: Unexpected Depolarization or Increased Excitability Upon CNQX Application

Q: After applying CNQX, I'm observing a slow depolarization of the membrane potential and/or an increase in spontaneous firing. Isn't CNQX supposed to be an antagonist?

A: This paradoxical excitatory effect of CNQX has been documented in certain neuronal populations, such as thalamic and cerebellar neurons.

  • Partial Agonist Activity: CNQX can act as a partial agonist at AMPA receptors, particularly in the presence of transmembrane AMPA receptor regulatory proteins (TARPs). This can lead to a small but significant inward current, causing depolarization.

  • Disinhibition: In some circuits, CNQX might preferentially block excitatory inputs onto inhibitory interneurons. This reduction in inhibition can lead to a net increase in the excitability of the principal neurons you are recording from.

  • Off-Target Effects: While less common at typical working concentrations, off-target effects on other channels or receptors could contribute to changes in membrane potential.

Troubleshooting Steps:

  • Verify the Effect: Confirm that the depolarization is time-locked with the application of CNQX and is reversible upon washout.

  • Use a Different Antagonist: If the excitatory effect interferes with your experiment, consider using a different non-NMDA receptor antagonist, such as NBQX or GYKI 52466, which may not exhibit the same partial agonist activity.

  • Pharmacological Controls: To test for partial agonism, you can co-apply a non-competitive AMPA receptor antagonist, like GYKI 53655, which should block the CNQX-induced depolarization.

Signaling Pathway Implication:

cluster_0 Postsynaptic Membrane AMPA_R AMPA Receptor Depolarization Membrane Depolarization AMPA_R->Depolarization Small Inward Current TARP TARP TARP->AMPA_R Modulates CNQX CNQX CNQX->AMPA_R Partial Agonism

CNQX Partial Agonism Pathway

Quantitative Data Summary

ParameterValueSource
IC₅₀ for AMPA Receptors 0.3 µM
IC₅₀ for Kainate Receptors 1.5 µM
IC₅₀ for NMDA (glycine site) 25 µM
Max Solubility in Water 10 mM
Typical Working Concentration 10 - 40 µM

Experimental Protocols

Protocol: Validating CNQX Efficacy in Whole-Cell Patch Clamp

This protocol outlines the steps to confirm the effective blockade of AMPA receptor-mediated currents using CNQX.

  • Preparation of Solutions:

    • aCSF: Prepare your standard recording aCSF and ensure it is continuously bubbled with 95% O₂ / 5% CO₂.

    • Internal Solution: Use a potassium-based internal solution appropriate for your target neurons.

    • CNQX Working Solution: Prepare a 2X concentration of your highest desired CNQX concentration in aCSF. This will be diluted 1:1 in the perfusion system.

  • Whole-Cell Recording:

    • Establish a stable whole-cell recording from a neuron of interest.

    • Hold the neuron in voltage-clamp at -70 mV to isolate glutamatergic currents and minimize voltage-gated channel activity.

    • Use a stimulating electrode to evoke synaptic responses in the afferent pathway of interest.

  • Baseline Recording:

    • Record stable baseline EPSCs for at least 5-10 minutes. The stimulus intensity should be set to elicit a response that is approximately 50% of the maximal amplitude.

  • CNQX Application:

    • Switch the perfusion to the aCSF containing your chosen concentration of CNQX (e.g., 10 µM).

    • Continuously record the evoked EPSCs. The amplitude of the fast component of the EPSC should decrease and eventually be abolished.

  • Washout:

    • After complete blockade, switch the perfusion back to the control aCSF.

    • Continue recording to observe the reversal of the blockade, confirming that the effect of CNQX was not due to rundown of the synaptic response.

  • Data Analysis:

    • Measure the peak amplitude of the evoked EPSCs before, during, and after CNQX application.

    • Plot the amplitude over time to visualize the onset of the block and the recovery during washout.

Experimental Workflow Diagram:

start Start prep Prepare aCSF, Internal Solution, and CNQX Solution start->prep patch Establish Stable Whole-Cell Recording prep->patch baseline Record Baseline Evoked EPSCs at -70 mV patch->baseline apply_cnqx Apply CNQX via Perfusion baseline->apply_cnqx record_block Record EPSCs During CNQX Application apply_cnqx->record_block washout Washout with Control aCSF record_block->washout record_recovery Record EPSCs During Washout washout->record_recovery analyze Analyze EPSC Amplitude Over Time record_recovery->analyze end End analyze->end

References

CNQX disodium salt batch to batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CNQX disodium salt in their experiments. Addressing the potential for batch-to-batch variability is crucial for obtaining reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with a new batch of this compound salt are different from my previous experiments. What could be the cause?

A1: Batch-to-batch variability is a known consideration with this compound salt and can manifest in several ways, leading to inconsistent experimental outcomes. The most common sources of this variability include:

  • Hydration State: The molecular weight of this compound salt can vary between batches due to differences in hydration.[1] This will directly affect the final concentration of your stock and working solutions if not accounted for.

  • Purity: Although most suppliers provide this compound salt with high purity (≥98% by HPLC), minor variations in impurities could potentially influence sensitive assays.[2]

  • Solubility and Physical Form: Researchers have reported that stock solutions can sometimes appear non-uniform or "sticky," with powder observed on the vial walls. This suggests that the compound may come out of solution, leading to a lower effective concentration. The color of the compound can also change when weighed, which is considered a normal process but should be noted.

Q2: How can I account for batch-specific molecular weight?

A2: Always use the batch-specific molecular weight provided on the Certificate of Analysis (CoA) or the product vial when calculating the amount of solvent needed for your stock solution. Many suppliers offer online calculators to assist with these calculations based on the specific batch number. Ignoring this step can lead to significant errors in your final drug concentration.

Q3: My this compound salt stock solution appears cloudy or has precipitate. What should I do?

A3: This may indicate that the compound is not fully dissolved or has come out of solution. Here are some steps to address this:

  • Vortex Thoroughly: As recommended by other users, vortex the stock solution well before each use to ensure any undissolved particles are resuspended.

  • Gentle Warming: Some suppliers note that solubility in water can be improved by warming. You can try gently warming the solution (e.g., to 37°C) and vortexing again.

  • Sonication: A brief sonication in a water bath can also help to break up aggregates and improve dissolution.

  • Fresh Preparation: this compound salt is more water-soluble than its parent compound, CNQX. However, aqueous stock solutions are not recommended for long-term storage. It is best to prepare fresh solutions regularly. For storage, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.

Q4: I am observing incomplete blockade of AMPA/kainate receptors in my electrophysiology experiments. How can I troubleshoot this?

A4: Incomplete receptor blockade is a common issue that can be linked to batch variability. Here is a systematic approach to troubleshooting:

  • Verify Concentration: Double-check that your stock solution was prepared using the batch-specific molecular weight. An overestimation of the molecular weight will lead to a lower actual concentration.

  • Perform a Functional Validation: Before starting a large series of experiments with a new batch, it is advisable to perform a simple functional validation. A dose-response curve in a standard assay (e.g., whole-cell patch-clamp recording of AMPA-mediated currents) can confirm the potency of the new batch.

  • Increase Concentration: The effective concentration of this compound salt for complete blockade of AMPA receptors is typically around 10 µM. If you are using a lower concentration and observing incomplete blockade, consider increasing it to 20 µM.

  • Check for Off-Target Effects: Be aware that at higher concentrations (IC50 = 25 µM), CNQX can also antagonize the glycine modulatory site on the NMDA receptor complex. This is important to consider when interpreting your results, especially if you are using concentrations significantly above the standard range for AMPA/kainate receptor blockade.

Data Presentation

Table 1: Key Properties of this compound Salt
PropertyValueSource
Target Receptors AMPA and Kainate Receptors
IC50 for AMPA Receptors 0.3 µM
IC50 for Kainate Receptors 1.5 µM
IC50 for NMDA (glycine site) 25 µM
Purity (Typical) ≥98% (by HPLC)
Solubility in Water Up to 10 mM
Table 2: Common Experimental Concentrations
ApplicationTypical ConcentrationNotesSource
Electrophysiology (in vitro) 10 - 20 µMTo block AMPA/kainate receptor-mediated currents.
Cell Culture 10 - 30 µMUsed to antagonize non-NMDA receptor-mediated responses.
In vivo studies Varies by applicationDose and administration route are experiment-specific.

Experimental Protocols

Protocol 1: Preparation and Validation of this compound Salt Stock Solution
  • Determine Batch-Specific Molecular Weight: Locate the molecular weight on the Certificate of Analysis (CoA) or the product vial for the specific batch you are using.

  • Calculate Required Mass: Based on your desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound salt needed using the batch-specific molecular weight.

  • Dissolution: Add the appropriate volume of high-purity water to the vial. Vortex vigorously for at least one minute. If the solution is not clear, gentle warming (37°C) or brief sonication may be applied.

  • Visual Inspection: Visually inspect the solution for any undissolved particles or precipitate. A uniform, clear solution is desired.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Functional Validation using Whole-Cell Patch-Clamp Electrophysiology

This protocol assumes a basic whole-cell patch-clamp setup for recording from cultured neurons or acute brain slices.

  • Establish a Stable Recording: Obtain a stable whole-cell recording from a neuron known to express AMPA receptors.

  • Record Baseline AMPA-mediated Currents: In voltage-clamp mode, hold the neuron at a negative potential (e.g., -70 mV) to minimize NMDA receptor activation. Evoke synaptic currents using a stimulating electrode or apply an AMPA receptor agonist (e.g., glutamate or AMPA) locally. Record several stable baseline responses.

  • Bath Apply this compound Salt: Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing the working concentration of this compound salt from the new batch (e.g., 10 µM).

  • Measure Receptor Blockade: After a few minutes of perfusion, evoke or apply the agonist again and record the responses. A successful batch will significantly reduce or completely abolish the AMPA receptor-mediated current.

  • Washout: Perfuse with normal aCSF to demonstrate the reversibility of the blockade, confirming the pharmacological effect.

Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds Kainate_R Kainate Receptor Glutamate->Kainate_R binds Ion_Channel Ion Channel (Na+, Ca2+ influx) AMPA_R->Ion_Channel activates Kainate_R->Ion_Channel activates Depolarization Depolarization Ion_Channel->Depolarization CNQX This compound Salt CNQX->AMPA_R blocks CNQX->Kainate_R blocks

Caption: Mechanism of action of this compound salt.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_MW Did you use the batch-specific molecular weight from the CoA? Start->Check_MW Check_Solubility Is the stock solution clear and uniform? Check_MW->Check_Solubility Yes Recalculate Recalculate and remake stock solution. Check_MW->Recalculate No Remake_Solution Remake stock solution. Ensure thorough vortexing. Consider gentle warming/sonication. Check_Solubility->Remake_Solution No Validate_Func Perform functional validation (e.g., electrophysiology). Check_Solubility->Validate_Func Yes Remake_Solution->Validate_Func Recalculate->Check_Solubility Check_Potency Is the blockade of AMPA/Kainate receptors complete at 10 µM? Validate_Func->Check_Potency Increase_Conc Increase working concentration to 20 µM and re-test. Check_Potency->Increase_Conc No Proceed Proceed with experiments. Check_Potency->Proceed Yes Increase_Conc->Check_Potency Contact_Support Contact supplier's technical support. Increase_Conc->Contact_Support Still incomplete

Caption: Troubleshooting workflow for inconsistent results.

QC_Workflow Start New Batch of This compound Salt Received Check_CoA Review Certificate of Analysis (CoA) for purity and molecular weight. Start->Check_CoA Prep_Stock Prepare stock solution (e.g., 10 mM) using batch-specific MW. Check_CoA->Prep_Stock Visual_Inspect Visually inspect for clarity and complete dissolution. Prep_Stock->Visual_Inspect Functional_Assay Perform functional assay (e.g., patch-clamp validation). Visual_Inspect->Functional_Assay Compare Compare IC50 or % blockade to previous batches. Functional_Assay->Compare Decision Is the activity consistent with expectations? Compare->Decision Approve Batch Approved for Use Decision->Approve Yes Contact_Supplier Contact Supplier for Technical Support Decision->Contact_Supplier No

Caption: Quality control workflow for a new batch.

References

Technical Support Center: Understanding Incomplete AMPA Receptor Antagonism with CNQX

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using CNQX as an AMPA receptor antagonist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is CNQX and what is its primary mechanism of action?

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors.[1] It acts by binding to the glutamate binding site on these receptors, thereby preventing their activation by the endogenous ligand, glutamate.

Q2: Why am I observing incomplete antagonism or a smaller than expected block of AMPA receptor-mediated currents with CNQX?

There are several potential reasons for incomplete antagonism:

  • Partial Agonism: In the presence of transmembrane AMPA receptor regulatory proteins (TARPs), which are auxiliary subunits of AMPA receptors, CNQX can act as a partial agonist, causing a small depolarization or inward current.[2] This effect is particularly prominent in neurons where AMPA receptors are associated with TARPs.[2][3]

  • Slow Dissociation Kinetics: CNQX has a slow dissociation rate from the AMPA receptor. Under the non-equilibrium conditions of synaptic transmission, this can make CNQX behave more like a non-competitive antagonist, where the degree of block is dependent on the proportion of available receptors rather than direct competition with glutamate.

  • Receptor Subunit Composition: The affinity and efficacy of CNQX can be influenced by the subunit composition of the AMPA receptors in your experimental system.

  • Off-Target Effects: At higher concentrations, CNQX can also antagonize the glycine modulatory site on the NMDA receptor complex.

  • AMPA Receptor Internalization: CNQX has been shown to induce the internalization of AMPA receptors, which can complicate the interpretation of its antagonist effects over longer experimental time courses.

Q3: Are there alternatives to CNQX that do not exhibit partial agonism?

Yes, other quinoxalinedione derivatives such as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and non-competitive antagonists like GYKI 53655 are viable alternatives that do not show the same partial agonist activity in the presence of TARPs.

Q4: What are the typical working concentrations for CNQX in electrophysiology experiments?

A common working concentration for CNQX to achieve effective blockade of AMPA receptors is 10-20 µM. However, the optimal concentration can vary depending on the specific preparation and experimental goals. It is always recommended to perform a dose-response curve to determine the most appropriate concentration for your system.

Troubleshooting Guides

Issue 1: Unexpected Depolarization or Excitatory Effect Observed Upon CNQX Application

Possible Cause: This is a classic sign of CNQX acting as a partial agonist. This phenomenon occurs when AMPA receptors in your preparation are associated with TARP auxiliary subunits, which alter the conformational change induced by CNQX binding, leading to a small degree of channel opening.

Troubleshooting Steps:

  • Confirm the Effect: Wash out CNQX and re-apply to ensure the depolarization is time-locked to the drug application.

  • Use an Alternative Antagonist: Switch to an antagonist that does not exhibit TARP-dependent partial agonism, such as NBQX or GYKI 53655.

  • Modulate TARP Function (Advanced): If your experimental system allows, you could explore ways to interfere with the AMPA receptor-TARP interaction, although this is a more complex experimental manipulation.

Issue 2: The Degree of AMPA Receptor Block by CNQX is Less Than 100%

Possible Cause: Incomplete antagonism can result from several factors beyond partial agonism.

Troubleshooting Steps:

  • Increase CNQX Concentration: You may be using a sub-saturating concentration. Perform a dose-response experiment to determine the concentration needed for maximal blockade in your system.

  • Consider Experimental Conditions: The apparent affinity of CNQX can be influenced by the concentration of the agonist being used. In experiments with high glutamate concentrations, a higher concentration of CNQX will be required to achieve a significant block.

  • Evaluate Off-Target Contributions: If you are stimulating a mixed population of receptors, the remaining current may be mediated by NMDA receptors or other ion channels not blocked by CNQX. Co-application with an NMDA receptor antagonist like D-AP5 can help to isolate the AMPA receptor component.

  • Check for Drug Solution Issues: Ensure your CNQX stock solution is properly prepared and has not degraded. CNQX has limited solubility in aqueous solutions, and DMSO is often used as a solvent.

Issue 3: The Effect of CNQX Appears to be Non-Competitive

Possible Cause: Due to its slow unbinding kinetics, CNQX can behave as a non-competitive antagonist in experiments with rapid, repeated agonist applications, such as those mimicking synaptic transmission. The slow dissociation means that once bound, CNQX effectively removes the receptor from the available pool for the duration of a brief synaptic event.

Troubleshooting Steps:

  • Prolonged Equilibration Time: Ensure that you are allowing sufficient time for CNQX to equilibrate and bind to the receptors before assessing its effect.

  • Analyze Kinetic Data Carefully: When analyzing the kinetics of AMPA receptor-mediated currents in the presence of CNQX, consider models that account for slow antagonist dissociation.

  • Interpret Data in Context: Recognize that under non-equilibrium conditions, the inhibitory effect of CNQX may not follow classical competitive antagonism models.

Quantitative Data Summary

ParameterValueReceptor/ConditionReference
IC50 0.3 µMAMPA Receptor
1.5 µMKainate Receptor
25 µMNMDA Receptor (Glycine Site)
Working Concentration 10-20 µMIn vitro electrophysiology

Experimental Protocols

Key Experiment: Whole-Cell Patch-Clamp Recording to Assess CNQX Antagonism

This protocol outlines the basic steps for evaluating the effect of CNQX on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 D-glucose. Bubble with 95% O2 / 5% CO2.

  • Intracellular Solution: (in mM) 135 K-gluconate, 10 HEPES, 10 phosphocreatine-Na2, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.2-7.3 with KOH.

  • CNQX Stock Solution: Prepare a 10 mM stock solution of CNQX in DMSO. Store at -20°C. Dilute to the final working concentration in aCSF on the day of the experiment.

2. Electrophysiological Recording:

  • Prepare brain slices or cultured neurons according to standard laboratory protocols.

  • Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Hold the neuron at a membrane potential of -70 mV to record inward currents and minimize the contribution of voltage-gated channels.

  • Evoke EPSCs by stimulating presynaptic afferents with a bipolar electrode.

3. Application of CNQX:

  • Establish a stable baseline of evoked EPSCs for at least 5-10 minutes.

  • Bath-apply CNQX at the desired concentration (e.g., 10 µM) by switching the perfusion solution.

  • Allow sufficient time for the drug to equilibrate in the recording chamber and exert its effect (typically 5-10 minutes).

  • Record the EPSCs in the presence of CNQX.

  • To assess recovery, wash out the CNQX by perfusing with normal aCSF.

4. Data Analysis:

  • Measure the peak amplitude of the evoked EPSCs before, during, and after CNQX application.

  • Calculate the percentage of inhibition caused by CNQX.

  • If performing a dose-response experiment, plot the percentage of inhibition against the CNQX concentration and fit the data with a sigmoidal function to determine the IC50.

Visualizations

TARP_Mediated_Partial_Agonism cluster_AMPA_Receptor AMPA Receptor Complex cluster_TARP_effect With TARP AMPA AMPA-R Channel_Closed Ion Channel (Closed) AMPA->Channel_Closed Prevents opening (No TARP) Channel_Open Ion Channel (Open) AMPA->Channel_Open Induces full opening Partial_Opening Partial Ion Channel Opening AMPA->Partial_Opening Induces partial opening TARP TARP TARP->AMPA Modulates CNQX CNQX CNQX->AMPA Binds Glutamate Glutamate Glutamate->AMPA Binds

References

Technical Support Center: CNQX Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CNQX disodium salt and its effects on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound salt?

A1: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent and competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors.[1][2] By blocking these receptors, CNQX prevents the influx of cations (primarily Na⁺ and Ca²⁺) that is normally triggered by the binding of glutamate. At higher concentrations, it can also act as an antagonist at the glycine modulatory site of the NMDA receptor complex.[1]

Q2: Is this compound salt expected to be cytotoxic or neuroprotective?

A2: The effect of CNQX on cell viability is context-dependent. In models of excitotoxicity, where excessive glutamate receptor activation leads to cell death, CNQX demonstrates neuroprotective effects by blocking this overstimulation.[3] It has been shown to enhance neuronal survival and inhibit seizure-like activity in hippocampal neurons.[3] However, its effects are not universally protective, and prolonged use followed by withdrawal can lead to hyperexcitability and cell death.

Q3: What is the solubility of this compound salt?

A3: this compound salt is significantly more water-soluble than its parent compound, CNQX. It is soluble in water to at least 10 mM and in some cases up to 25 mM. For higher concentrations or in different buffer systems, warming the solution may be necessary. It is always recommended to consult the manufacturer's datasheet for batch-specific solubility information.

Q4: Can this compound salt affect cells that do not express glutamate receptors?

A4: The primary targets of CNQX are AMPA and kainate receptors, which are most abundant in the central nervous system. However, some non-neuronal cells can also express these receptors. Additionally, at higher concentrations, off-target effects are possible. It is crucial to verify the expression of AMPA/kainate receptors in your specific cell model to interpret viability data correctly.

Troubleshooting Guide

Problem 1: High variability in cell viability assay results between replicates.
  • Possible Cause: Uneven Cell Seeding.

    • Solution: Ensure a homogeneous single-cell suspension before and during plating. Gently swirl the cell suspension flask before pipetting and mix the suspension in the pipette tip between dispensing into wells.

  • Possible Cause: Edge Effects.

    • Solution: The outer wells of a microplate are prone to evaporation, which can alter the concentration of CNQX. Avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Possible Cause: Compound Precipitation.

    • Solution: Although the disodium salt is water-soluble, high concentrations in complex culture media containing proteins and salts can sometimes lead to precipitation. Visually inspect your wells under a microscope after adding the compound. If precipitation is observed, try preparing fresh dilutions or dissolving the compound in a small amount of DMSO before diluting in your final culture medium (ensure the final DMSO concentration is non-toxic, typically <0.1%).

Problem 2: No observable effect on cell viability.
  • Possible Cause: Cell Line Resistance.

    • Solution: The cell line you are using may not express sufficient levels of AMPA/kainate receptors or may not be susceptible to glutamate-mediated excitotoxicity. Confirm receptor expression using techniques like RT-PCR, Western blot, or immunocytochemistry. Consider using a positive control for excitotoxicity (e.g., high concentrations of glutamate or kainic acid) to validate your experimental model.

  • Possible Cause: Insufficient Incubation Time.

    • Solution: The effects of CNQX on cell viability, whether protective or cytotoxic, may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.

  • Possible Cause: Sub-optimal Compound Concentration.

    • Solution: The effective concentration of CNQX can vary significantly between cell types and experimental conditions. Test a wider range of concentrations, typically from low nanomolar to high micromolar, to establish a dose-response curve.

Problem 3: Unexpected increase in cell death upon withdrawal of CNQX after prolonged treatment.
  • Possible Cause: Withdrawal-Induced Hyperexcitability.

    • Solution: Chronic blockade of glutamate receptors can lead to a compensatory upregulation of these receptors on the cell surface. When CNQX is removed, the cells can become hyperexcitable and more sensitive to even basal levels of glutamate in the culture medium, leading to excitotoxic cell death. If your experimental design involves long-term treatment, consider a gradual withdrawal of the compound or ensure that the post-withdrawal medium contains appropriate inhibitors if you are studying other phenomena.

Quantitative Data Summary

The direct effect of CNQX on cell viability is highly dependent on the experimental model (e.g., presence or absence of an excitotoxic insult). The following table provides illustrative data on the dose-dependent inhibitory effect of CNQX on a key physiological process—synaptic transmission—which is upstream of cell viability changes in excitotoxicity models.

CNQX Concentration (µM)Inhibition of Electrical EPSP (%) (Mean ± SEM)
0 (Control)0 ± 0
2Not significantly different from control
1025 ± 5
2040 ± 6
20065 ± 8

This table is adapted from data on the inhibition of electrical excitatory postsynaptic potentials (EPSPs) and should be considered as an illustration of the dose-dependent biological activity of CNQX.

Experimental Protocols

MTT Assay for Cell Viability

This protocol describes a general method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

Materials:

  • This compound salt

  • 96-well cell culture plates

  • Appropriate cell line and complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound salt in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, if any) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control wells after subtracting the background absorbance from wells with medium only.

Visualizations

G cluster_0 Experimental Workflow: MTT Assay A 1. Seed Cells in 96-well Plate B 2. Treat with this compound Salt A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570nm) F->G G cluster_1 Signaling Pathway: CNQX Neuroprotection Glutamate Excess Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Activates CNQX This compound Salt CNQX->AMPA_R Blocks Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Leads to ERK ERK Signaling AMPA_R->ERK Modulates Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Causes Caspase Caspase Activation Mito_Dys->Caspase Initiates Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Executes ERK->Apoptosis Inhibits Survival Cell Survival ERK->Survival Promotes

References

Technical Support Center: Minimizing CNQX Non-Specific Binding in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during assays involving the AMPA/kainate receptor antagonist, CNQX. Our goal is to help you optimize your experiments to minimize non-specific binding and obtain reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is CNQX and what are its primary binding targets?

A1: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent, competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors. It is widely used in neuroscience research to block excitatory neurotransmission mediated by these receptors.[1] However, it's important to be aware that at higher concentrations, CNQX can also act as an antagonist at the glycine modulatory site of the NMDA receptor complex.[1]

Q2: What is non-specific binding and why is it a problem in CNQX assays?

A2: Non-specific binding refers to the binding of a ligand, such as radiolabeled CNQX, to sites other than its intended target receptor. This can include binding to other receptors, proteins, the assay tube walls, or filters. High non-specific binding is problematic because it can mask the true specific binding signal, leading to a reduced signal-to-noise ratio and inaccurate determination of binding affinity (Kd) and receptor density (Bmax).[2]

Q3: How is non-specific binding typically determined in a [3H]CNQX binding assay?

A3: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled compound that saturates the specific binding sites. For CNQX assays, it has been observed that using unlabeled CNQX to define non-specific binding can reveal two distinct binding sites. To specifically isolate the high-affinity AMPA/kainate receptor binding, it is recommended to define non-specific binding using a combination of saturating concentrations of unlabeled AMPA and kainate.[3]

Q4: What is an acceptable level of non-specific binding in a CNQX assay?

A4: Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[2] If non-specific binding exceeds 50% of the total binding, it can significantly compromise the accuracy and reliability of the assay results.

Q5: Can CNQX's interaction with NMDA receptors interfere with my assay?

A5: Yes, particularly if you are using high concentrations of CNQX. CNQX can act as an antagonist at the glycine binding site of the NMDA receptor with an IC50 of approximately 25 µM. If your experimental preparation has a high density of NMDA receptors, this off-target binding could contribute to what appears to be non-specific binding. To mitigate this, you can consider adding a high concentration of glycine to your assay buffer to saturate the glycine binding sites on the NMDA receptors.

Troubleshooting Guide: High Non-Specific Binding in CNQX Assays

High non-specific binding is a common challenge in CNQX assays. This guide provides a systematic approach to identify and address the potential causes.

Table 1: Troubleshooting Strategies for High Non-Specific Binding
Potential Cause Recommended Action Expected Outcome
Suboptimal Assay Buffer Composition Optimize pH: Test a range of pH values (e.g., 7.0-8.0). The binding of quinoxalinediones like CNQX can be pH-dependent.Reduced electrostatic interactions with non-target proteins and surfaces.
Increase Ionic Strength: Add NaCl in a stepwise manner (e.g., 50 mM, 100 mM, 150 mM).Shielding of charged molecules, leading to a decrease in non-specific electrostatic interactions.
Add a Blocking Agent: Include Bovine Serum Albumin (BSA) in your buffer, typically at a concentration of 0.1% to 1% (w/v).BSA blocks non-specific binding sites on assay tubes, filters, and other proteins.
Add a Detergent: Introduce a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01% to 0.1% v/v).Disruption of non-specific hydrophobic interactions.
Inappropriate Incubation Conditions Optimize Incubation Time: Perform a time-course experiment to determine when specific binding reaches equilibrium.Avoids excessive incubation times that can lead to increased non-specific binding.
Optimize Incubation Temperature: Consider lowering the incubation temperature (e.g., 4°C or room temperature).Reduced hydrophobic interactions, which are often a source of non-specific binding.
Poor Quality of Membrane Preparation Improve Membrane Purity: Include additional wash steps during the membrane preparation to remove contaminating proteins.A cleaner membrane preparation will have fewer non-target sites for CNQX to bind.
Optimize Protein Concentration: Use the lowest concentration of membrane protein that still provides a robust specific binding signal.Reduces the total number of potential non-specific binding sites.
Issues with Filtration and Washing Pre-soak Filters: Pre-soak your glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) or 1% BSA.Reduces the binding of the radioligand directly to the filter material.
Optimize Washing: Use ice-cold wash buffer and increase the number and/or volume of washes.More effective removal of unbound and non-specifically bound radioligand.
Off-Target Binding Define Non-Specific Binding Correctly: Use a combination of unlabeled AMPA (e.g., 1 mM) and kainate (e.g., 1 mM) instead of unlabeled CNQX.Isolates the high-affinity binding to AMPA/kainate receptors from other potential binding sites.
Address NMDA Receptor Binding: If off-target binding to NMDA receptors is suspected, include a high concentration of glycine (e.g., 100 µM) in the assay buffer.Saturates the glycine binding site on NMDA receptors, preventing CNQX from binding to this off-target site.

Experimental Protocols

Protocol 1: Preparation of Crude Synaptosomal Membranes from Brain Tissue

This protocol is adapted from methods for preparing brain membranes for radioligand binding assays.

Materials:

  • Brain tissue (e.g., cortex, hippocampus)

  • Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors

  • Centrifuge tubes

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Dissect the brain region of interest on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-12 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane preparations at -80°C in aliquots.

Protocol 2: [3H]CNQX Radioligand Binding Assay

This protocol provides a framework for a competitive radioligand binding assay using [3H]CNQX. Optimization of specific parameters may be required for your system.

Materials:

  • [3H]CNQX (radioligand)

  • Unlabeled AMPA and Kainate (for determining non-specific binding)

  • Test compounds

  • Crude synaptosomal membrane preparation (from Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (consider adding BSA and/or NaCl as determined from optimization)

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% PEI

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]CNQX (at a concentration near its Kd, e.g., 5-15 nM), and 100 µL of membrane suspension (typically 50-200 µg of protein).

    • Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled AMPA and kainate (e.g., 1 mM each), 50 µL of [3H]CNQX, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of your test compound, 50 µL of [3H]CNQX, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at a pre-determined optimal temperature (e.g., room temperature or 4°C) for an optimized duration (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Immediately wash the filters 3-4 times with 3-5 mL of ice-cold Wash Buffer per wash.

  • Counting: Transfer the filters to scintillation vials, add an appropriate volume of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

CNQX_Signaling_Pathway cluster_AMPA_Kainate AMPA/Kainate Receptor cluster_NMDA NMDA Receptor AMPA_Kainate_Receptor AMPA/Kainate Receptor Glutamate Glutamate Glutamate->AMPA_Kainate_Receptor Binds & Activates CNQX_antagonist CNQX CNQX_antagonist->AMPA_Kainate_Receptor Competitively Blocks NMDA_Receptor NMDA Receptor Glycine_Site Glycine Co-agonist Site Glycine_Site->NMDA_Receptor Enables Activation Glycine Glycine Glycine->Glycine_Site Binds CNQX_offtarget CNQX (High Conc.) CNQX_offtarget->Glycine_Site Antagonizes

Caption: CNQX competitively antagonizes glutamate binding at AMPA/kainate receptors and can also act as an antagonist at the glycine co-agonist site of NMDA receptors at higher concentrations.

Experimental_Workflow start Start prep_membranes Prepare Crude Synaptosomal Membranes start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-Specific Binding - Competition prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50/Ki count->analyze end End analyze->end

Caption: A typical experimental workflow for a [3H]CNQX radioligand binding assay.

Troubleshooting_Tree start High Non-Specific Binding Observed check_nsb_definition Is NSB defined with AMPA + Kainate? start->check_nsb_definition redefine_nsb Redefine NSB with 1 mM AMPA + 1 mM Kainate check_nsb_definition->redefine_nsb No optimize_buffer Optimize Assay Buffer: - pH - Ionic Strength (NaCl) - Add BSA (0.1-1%) check_nsb_definition->optimize_buffer Yes redefine_nsb->optimize_buffer optimize_incubation Optimize Incubation: - Time Course - Lower Temperature optimize_buffer->optimize_incubation improve_membranes Improve Membrane Prep: - Additional Wash Steps - Titrate Protein Conc. optimize_incubation->improve_membranes optimize_filtration Optimize Filtration: - Pre-soak Filters (PEI) - Increase Washes improve_membranes->optimize_filtration consider_offtarget Consider Off-Target Binding: Add Glycine (100 µM) optimize_filtration->consider_offtarget

Caption: A decision tree for troubleshooting high non-specific binding in CNQX assays.

References

how to ensure complete dissolution of CNQX disodium salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to ensure the complete dissolution of CNQX disodium salt for consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and why is it used?

This compound salt is a potent and competitive antagonist of AMPA and kainate receptors, which are types of ionotropic glutamate receptors in the central nervous system.[1][2] It is a more water-soluble form of CNQX, making it easier to use in aqueous solutions for various in vitro and in vivo experiments, including electrophysiology and neuroprotection studies.[3] It is also known to be an antagonist at the glycine modulatory site of the NMDA receptor complex at higher concentrations.

Q2: What is the solubility of this compound salt in water?

The solubility of this compound salt in water is reported to be between 10 mM and 25 mM. Some suppliers specify a maximum concentration of 2.76 mg/mL, which corresponds to 10 mM. Another source suggests a solubility of greater than 2 mg/mL with warming. It is important to refer to the manufacturer's product datasheet for batch-specific information.

Q3: My this compound salt appears "sticky" and has a non-uniform appearance. Is it still usable?

Yes, the product is likely still usable. This compound salt is a hygroscopic solid, meaning it can absorb moisture from the air. This can cause the material to change color and become sticky, affecting its appearance. While this should not affect the performance of the product, it is recommended to handle it quickly in a low-humidity environment and store it in a desiccator.

Q4: How should I prepare a stock solution of this compound salt?

It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, the solution should be equilibrated to room temperature and checked for any precipitation. Always use the batch-specific molecular weight provided on the certificate of analysis for accurate concentration calculations.

Q5: What should I do if I see precipitation in my stock solution after thawing?

If you observe precipitation after thawing a frozen stock solution, gently warm the vial to room temperature and vortex or sonicate to redissolve the precipitate completely before use. Ensure the solution is clear before making any dilutions.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound salt.

Problem Possible Cause Troubleshooting Steps
Difficulty dissolving the powder The compound may have absorbed moisture and become sticky.1. Handle the solid in a low-humidity environment. 2. Warm the solvent (e.g., water or buffer) to 37°C before adding the solid. 3. Vortex or sonicate the solution to aid dissolution.
Solution appears cloudy or has particulates Incomplete dissolution or precipitation.1. Ensure the concentration does not exceed the maximum solubility (10-25 mM in water). 2. Gently warm the solution while stirring. 3. If the issue persists, filter the solution through a 0.22 µm syringe filter.
Inconsistent experimental results Non-uniform stock solution or degradation of the compound.1. Ensure the stock solution is completely dissolved and homogenous before making dilutions. 2. Prepare fresh stock solutions for each experiment. 3. If storing, aliquot the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL) Notes
Water10 - 252.76 - 6.9Solubility can be enhanced by warming.
DMSO≥ 27.6 mg/mLNot specifiedFor the non-salt form (CNQX), DMSO is a suitable solvent.

Experimental Protocols

Protocol for Preparing a 10 mM Aqueous Stock Solution of this compound Salt

  • Preparation: Work in a clean, low-humidity environment to minimize moisture absorption by the hygroscopic solid.

  • Weighing: Accurately weigh the desired amount of this compound salt using the batch-specific molecular weight for calculations. For example, for 1 mL of a 10 mM solution (MW = 276.12 g/mol ), weigh 2.76 mg.

  • Dissolution:

    • Add the weighed this compound salt to a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity water (e.g., 1 mL for a 10 mM solution).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, gently warm the solution to 37°C for a few minutes and vortex again.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For immediate use, proceed with dilutions in your experimental buffer.

    • For short-term storage, aliquot the stock solution into smaller volumes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Visualizations

troubleshooting_workflow start Start: Dissolving this compound Salt sticky Is the powder sticky or clumpy? start->sticky issue Is the powder dissolving completely? check_concentration Is the concentration within solubility limits (10-25 mM)? issue->check_concentration No complete Dissolution Complete issue->complete Yes sticky->issue No handle_humidity Handle in low humidity environment sticky->handle_humidity Yes handle_humidity->issue warm_solvent Warm solvent to 37°C vortex Vortex or sonicate warm_solvent->vortex filter Filter solution (0.22 µm) vortex->filter check_concentration->warm_solvent Yes adjust_concentration Adjust concentration check_concentration->adjust_concentration No adjust_concentration->issue filter->complete

Caption: Troubleshooting workflow for dissolving this compound salt.

ampa_kainate_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal glutamate Glutamate ampa_r AMPA Receptor glutamate->ampa_r Binds kainate_r Kainate Receptor glutamate->kainate_r Binds depolarization Postsynaptic Depolarization ampa_r->depolarization Na+ influx kainate_r->depolarization Na+ influx cnqx This compound Salt cnqx->ampa_r Blocks cnqx->kainate_r Blocks

Caption: Signaling pathway showing this compound salt antagonism of AMPA and kainate receptors.

References

Validation & Comparative

A Head-to-Head Comparison of CNQX Disodium Salt and NBQX for AMPA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, selecting the appropriate antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical decision that can significantly impact experimental outcomes. Among the available options, CNQX disodium salt and NBQX are two widely used competitive antagonists. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process.

Executive Summary

Both CNQX and NBQX are potent antagonists of AMPA and kainate receptors. However, key differences in their selectivity, solubility, and off-target effects make them suitable for different experimental applications. NBQX is generally considered more selective for AMPA/kainate receptors, lacking the significant NMDA receptor activity seen with CNQX.[1][2] Furthermore, the disodium salt of NBQX boasts superior aqueous solubility compared to the corresponding salt of CNQX.[2]

Performance Data at a Glance

The following tables summarize the key quantitative parameters for this compound salt and NBQX, providing a clear comparison of their potency and selectivity.

Table 1: Receptor Binding Affinity (IC50 Values)

CompoundAMPA Receptor (μM)Kainate Receptor (μM)NMDA Receptor (Glycine Site) (μM)
This compound salt0.3[3][4]1.525
NBQX0.154.8>10 (no significant effect)

Table 2: Physicochemical Properties

PropertyThis compound saltNBQX disodium salt
Water Solubility Soluble to 10 mMSoluble to 100 mM
Molecular Weight 276.12 g/mol 380.29 g/mol (anhydrous)

In-Depth Comparison

Potency:

Both compounds are highly potent at the AMPA receptor, with NBQX exhibiting a slightly lower IC50 value (0.15 µM) compared to CNQX (0.3 µM). For the kainate receptor, CNQX is more potent (IC50 = 1.5 µM) than NBQX (IC50 = 4.8 µM).

Selectivity:

A primary distinguishing feature is their selectivity. CNQX also acts as an antagonist at the glycine binding site of the NMDA receptor, with an IC50 of 25 µM. This off-target activity can be a confounding factor in experiments aimed at isolating AMPA receptor-mediated effects. In contrast, NBQX is significantly more selective for AMPA and kainate receptors, showing no notable affinity for the NMDA receptor glycine site. This makes NBQX a preferred choice when specific antagonism of AMPA/kainate receptors is required.

Solubility:

For in vitro and in vivo experiments requiring aqueous solutions, the disodium salts of these compounds are utilized to enhance solubility. NBQX disodium salt demonstrates considerably higher water solubility (up to 100 mM) compared to this compound salt (up to 10 mM). This can be a significant advantage when preparing concentrated stock solutions or for in vivo delivery.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel AMPAR->Ion_Channel Opens CNQX CNQX / NBQX CNQX->AMPAR Blocks Depolarization Depolarization (Na+ influx) Ion_Channel->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression

Figure 1. Simplified AMPA receptor signaling pathway and the inhibitory action of CNQX/NBQX.

cluster_workflow Whole-Cell Patch-Clamp Workflow Prep Prepare Brain Slices Identify Identify Target Neuron Prep->Identify Patch Establish Whole-Cell Configuration Identify->Patch Record_Baseline Record Baseline AMPA-mediated EPSCs Patch->Record_Baseline Apply_Antagonist Bath Apply CNQX or NBQX Record_Baseline->Apply_Antagonist Record_Post Record Post-Antagonist EPSCs Apply_Antagonist->Record_Post Washout Washout Antagonist Record_Post->Washout Record_Recovery Record Recovery EPSCs Washout->Record_Recovery Analyze Analyze Data (Amplitude, Frequency) Record_Recovery->Analyze

Figure 2. Generalized experimental workflow for evaluating AMPA receptor antagonists using whole-cell patch-clamp electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of CNQX or NBQX on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

1. Preparation of Brain Slices:

  • Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons using a microscope with infrared differential interference contrast optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, with pH adjusted to 7.3 with CsOH.

  • Obtain a gigaseal and establish a whole-cell patch-clamp configuration on a target neuron.

  • Clamp the neuron at -70 mV to record AMPA receptor-mediated EPSCs. NMDA receptors will be blocked by Mg2+ at this holding potential.

  • Stimulate presynaptic fibers with a bipolar electrode to evoke EPSCs.

3. Data Acquisition and Analysis:

  • Record baseline EPSCs for 5-10 minutes.

  • Bath-apply this compound salt (e.g., 10 µM) or NBQX (e.g., 5 µM) and record for 10-15 minutes.

  • Perform a washout by perfusing with antagonist-free aCSF and record for another 15-20 minutes to observe recovery.

  • Analyze the amplitude and frequency of EPSCs before, during, and after antagonist application.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of CNQX and NBQX for the AMPA receptor.

1. Membrane Preparation:

  • Homogenize dissected brain tissue (e.g., cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

  • Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.

  • Wash the pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor agonist or antagonist (e.g., [3H]AMPA), and varying concentrations of the unlabeled competitor (CNQX or NBQX).

  • For determining non-specific binding, use a high concentration of a non-radiolabeled ligand (e.g., 1 mM L-glutamate).

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

3. Data Collection and Analysis:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Recommendations

The choice between this compound salt and NBQX for AMPA receptor antagonism should be guided by the specific requirements of the experiment.

  • For studies demanding high selectivity and minimal off-target effects on NMDA receptors, NBQX is the superior choice. Its lack of activity at the NMDA receptor glycine site ensures that observed effects are more confidently attributable to the blockade of AMPA and kainate receptors.

  • When high aqueous solubility is a priority, for instance in the preparation of highly concentrated stock solutions for in vivo use, NBQX disodium salt offers a clear advantage.

  • This compound salt remains a potent and effective AMPA/kainate receptor antagonist and may be a suitable, cost-effective option for experiments where its modest off-target NMDA receptor activity is not a concern or is controlled for.

Researchers should carefully consider these factors to select the most appropriate antagonist for their experimental paradigm, thereby ensuring the generation of robust and interpretable data.

References

CNQX: A Comparative Analysis of its Antagonism at AMPA and Kainate Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the inhibitory potency of CNQX on AMPA and kainate receptors, supported by experimental data and detailed protocols.

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent competitive antagonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors.[1][2][3] Its ability to differentiate between these two receptor subtypes, albeit with varying potency, makes it a critical tool in neuroscience research for dissecting the roles of distinct glutamatergic signaling pathways. This guide provides a detailed comparison of the IC50 of CNQX for AMPA versus kainate receptors, outlines a comprehensive experimental protocol for determining these values, and illustrates the relevant signaling pathways.

Quantitative Comparison of CNQX IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For CNQX, the IC50 values consistently demonstrate a higher affinity for AMPA receptors compared to kainate receptors.

Receptor TypeAgonistIC50 of CNQX (µM)Reference(s)
AMPA ReceptorAMPA or Glutamate~ 0.3[1][2]
Kainate ReceptorKainate or Glutamate~ 1.5

Table 1: Summary of reported IC50 values for CNQX at AMPA and kainate receptors. These values indicate that CNQX is approximately five times more potent at inhibiting AMPA receptors than kainate receptors.

Experimental Protocol: Determining the IC50 of CNQX

The following protocol describes a whole-cell patch-clamp electrophysiology experiment designed to determine and compare the IC50 values of CNQX for AMPA and kainate receptors. This method allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

I. Cell Preparation
  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • For targeted receptor analysis, cells are transiently transfected with plasmids encoding specific receptor subunits. For a direct comparison, two populations of cells are prepared:

      • AMPA Receptor Expression: Transfection with plasmids for the GluA2 subunit.

      • Kainate Receptor Expression: Transfection with plasmids for the GluK2 subunit.

    • A fluorescent reporter protein (e.g., GFP) is co-transfected to identify successfully transfected cells.

    • Cells are re-plated onto glass coverslips 24 hours post-transfection for electrophysiological recording.

II. Electrophysiological Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. The pH is adjusted to 7.2 with CsOH.

    • Agonist Solutions: Prepare stock solutions of glutamate (e.g., 10 mM) in the external solution.

    • Antagonist Solutions: Prepare a range of concentrations of CNQX (e.g., 0.01, 0.1, 0.3, 1, 3, 10, 30 µM) in the external solution containing the agonist.

  • Whole-Cell Patch-Clamp Procedure:

    • Coverslips with transfected HEK293 cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

    • Borosilicate glass pipettes (3-5 MΩ resistance) are filled with the internal solution and mounted on a micromanipulator.

    • A giga-ohm seal is formed between the pipette tip and the membrane of a GFP-positive cell.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • Cells are voltage-clamped at a holding potential of -60 mV.

III. Data Acquisition and Analysis
  • Agonist Application and Baseline Recording:

    • A stable baseline current is recorded.

    • The agonist (glutamate) is applied at a concentration that elicits a submaximal response (e.g., EC20) to establish a consistent inward current.

  • CNQX Application:

    • The cells are then perfused with the external solution containing both the agonist and increasing concentrations of CNQX.

    • The peak inward current is recorded for each concentration of CNQX.

  • IC50 Calculation:

    • The percentage of inhibition of the agonist-evoked current is calculated for each CNQX concentration.

    • The data are plotted as a concentration-response curve, with the logarithm of the CNQX concentration on the x-axis and the percentage of inhibition on the y-axis.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response equation (e.g., the Hill equation).

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with GluA2 or GluK2 Plasmids HEK293->Transfection Plating Plating on Coverslips Transfection->Plating PatchClamp Whole-Cell Patch Clamp Plating->PatchClamp Agonist Agonist Application (Glutamate) PatchClamp->Agonist CNQX_App CNQX Application (Increasing Concentrations) Agonist->CNQX_App Recording Record Inward Current CNQX_App->Recording Inhibition Calculate % Inhibition Recording->Inhibition Curve Plot Concentration-Response Curve Inhibition->Curve IC50 Determine IC50 Value Curve->IC50 signaling_pathways cluster_ampa AMPA Receptor Signaling cluster_ampa_iono Ionotropic cluster_ampa_meta Metabotropic-like cluster_kainate Kainate Receptor Signaling cluster_kainate_iono Ionotropic cluster_kainate_meta Metabotropic-like Glutamate_AMPA Glutamate AMPA_R AMPA Receptor Glutamate_AMPA->AMPA_R Ion_Channel_AMPA Ion Channel Opening AMPA_R->Ion_Channel_AMPA Lyn_Kinase Lyn Kinase Activation AMPA_R->Lyn_Kinase Cation_Influx_AMPA Na+/Ca2+ Influx Ion_Channel_AMPA->Cation_Influx_AMPA Depolarization_AMPA Depolarization (EPSP) Cation_Influx_AMPA->Depolarization_AMPA MAPK_Pathway MAPK Pathway Lyn_Kinase->MAPK_Pathway Gene_Expression Gene Expression (e.g., BDNF) MAPK_Pathway->Gene_Expression Glutamate_Kainate Glutamate Kainate_R Kainate Receptor Glutamate_Kainate->Kainate_R Ion_Channel_Kainate Ion Channel Opening Kainate_R->Ion_Channel_Kainate G_Protein G-Protein Interaction Kainate_R->G_Protein Cation_Influx_Kainate Na+/Ca2+ Influx Ion_Channel_Kainate->Cation_Influx_Kainate Depolarization_Kainate Depolarization (EPSP) Cation_Influx_Kainate->Depolarization_Kainate Second_Messenger 2nd Messenger Modulation G_Protein->Second_Messenger Plasticity Synaptic Plasticity Second_Messenger->Plasticity

References

CNQX: A Comparative Guide to its Selectivity as an AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a widely used excitatory amino acid receptor antagonist, with other key AMPA receptor modulators. Experimental data is presented to objectively assess its performance and guide appropriate experimental design.

CNQX is a competitive antagonist that exhibits activity at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Furthermore, it acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, classifying it as a non-selective ionotropic glutamate receptor antagonist.[3][4][5] Its utility lies in its ability to broadly block ionotropic glutamate receptor activity, but this lack of selectivity necessitates careful consideration and the use of more specific compounds when investigating the precise role of AMPA receptors.

Comparative Analysis of AMPA Receptor Antagonists

To contextualize the activity of CNQX, this guide compares its binding affinities with those of other notable AMPA receptor antagonists, including the non-selective antagonist NBQX and the more selective, non-competitive antagonists GYKI 52466 and perampanel.

CompoundReceptor SubtypeIC50 / Ki (µM)Antagonist TypeReference
CNQX AMPA 0.3 - 0.4 Competitive
Kainate 1.5 - 4.0 Competitive
NMDA (glycine site) 25 Competitive
NBQXAMPA0.15Competitive
Kainate4.8Competitive
NMDA>100 (inactive)-
GYKI 52466AMPA10 - 20Non-competitive
Kainate~450Non-competitive
NMDA>50 (inactive)-
PerampanelAMPA0.23 - 0.9Non-competitive
Kainate0.51 - 0.58Non-competitive
NMDAInactive-

Data Interpretation: The presented data clearly indicates that while CNQX is a potent antagonist at AMPA receptors, its significant affinity for kainate and NMDA receptors renders it non-selective. In contrast, NBQX shows a greater selectivity for AMPA over kainate receptors and lacks significant activity at NMDA receptors. GYKI 52466 and perampanel represent a class of non-competitive antagonists with high selectivity for AMPA receptors over both kainate and NMDA receptors.

Experimental Methodologies

The determination of the binding affinities and functional activities of these compounds relies on established experimental protocols, primarily radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to displace a radiolabeled ligand from the receptor.

  • General Protocol:

    • Membrane Preparation: Isolation of cell membranes expressing the target glutamate receptors from brain tissue or cultured cells.

    • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]AMPA, [³H]kainate, or [³H]glycine) and varying concentrations of the unlabeled antagonist (e.g., CNQX).

    • Separation: Bound and free radioligand are separated via rapid filtration.

    • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Electrophysiology

Whole-cell patch-clamp electrophysiology on cultured neurons or brain slices is used to assess the functional antagonism of glutamate receptor-mediated currents.

  • Objective: To measure the inhibitory effect of an antagonist on the ion currents evoked by the application of a specific agonist.

  • General Protocol:

    • Cell Preparation: Cultured neurons or acute brain slices are prepared and maintained in an artificial cerebrospinal fluid (aCSF).

    • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ion currents.

    • Agonist Application: A specific agonist (e.g., AMPA, kainate, or NMDA) is applied to the cell to evoke an inward current.

    • Antagonist Application: The antagonist is co-applied with the agonist at varying concentrations.

    • Data Analysis: The reduction in the agonist-evoked current amplitude by the antagonist is measured to determine the IC50 value.

Visualizing Glutamatergic Synaptic Transmission and Antagonist Action

The following diagrams illustrate the key signaling pathways and the mechanism of action of different types of AMPA receptor antagonists.

Glutamatergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Presynaptic_Neuron Action Potential Vesicle Glutamate Vesicle Presynaptic_Neuron->Vesicle Ca2+ influx AMPA_R AMPA Receptor Vesicle->AMPA_R Glutamate Kainate_R Kainate Receptor Vesicle->Kainate_R Glutamate NMDA_R NMDA Receptor Vesicle->NMDA_R Glutamate Postsynaptic_Neuron EPSP AMPA_R->Postsynaptic_Neuron Na+ influx Kainate_R->Postsynaptic_Neuron Na+ influx NMDA_R->Postsynaptic_Neuron Ca2+/Na+ influx

Caption: Glutamatergic synapse overview.

Antagonist_Mechanism cluster_competitive Competitive Antagonism (e.g., CNQX, NBQX) cluster_noncompetitive Non-competitive Antagonism (e.g., GYKI 52466, Perampanel) Glutamate_C Glutamate Receptor_C AMPA Receptor Binding Site Glutamate_C->Receptor_C Binds Antagonist_C CNQX Antagonist_C->Receptor_C Competes for binding site Glutamate_NC Glutamate Receptor_NC AMPA Receptor Glutamate_NC->Receptor_NC Binds Antagonist_NC GYKI 52466 Allosteric_Site Allosteric Site Antagonist_NC->Allosteric_Site Binds Allosteric_Site->Receptor_NC Inhibits channel opening

Caption: Mechanisms of AMPA receptor antagonism.

Experimental_Workflow Start Start: Select Antagonist Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Electrophysiology Electrophysiology (Determine IC50 and mechanism) Start->Electrophysiology Data_Analysis Data Analysis and Selectivity Profile Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Conclusion Conclusion: Selective or Non-selective Data_Analysis->Conclusion

Caption: Workflow for antagonist characterization.

References

Navigating the Labyrinth of Excitatory Neurotransmission: A Guide to In Vivo CNQX Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricacies of glutamatergic signaling, the selection of a suitable antagonist is a critical experimental decision. Cyanoquinoxaline (CNQX) has long been a staple for blocking AMPA and kainate receptors. However, its limitations in terms of solubility and off-target effects at higher concentrations have spurred the development and characterization of several alternatives for in vivo applications. This guide provides an objective comparison of prominent alternatives to CNQX, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.

Competitive Landscape: A Head-to-Head Comparison of In Vivo Antagonists

The ideal in vivo antagonist should exhibit high potency, selectivity, favorable pharmacokinetic properties, and minimal off-target effects. The following table summarizes the quantitative data for CNQX and its key alternatives, offering a snapshot of their performance characteristics.

CompoundMechanism of ActionReceptor SelectivityIn Vitro Potency (IC50)In Vivo Potency (ED50)Key In Vivo ApplicationsNoteworthy Characteristics
CNQX CompetitiveAMPA/Kainate >> NMDAAMPA: ~0.15-0.92 µM[1][2]; Kainate: ~4.8-6.1 µM[1][2]Inhibition of AMPA-evoked spike activity: ~32 µmol/kg (i.v.)[3]Seizure models, neuroprotection studies, studies of synaptic plasticity.Limited water solubility; can affect NMDA receptors at the glycine site at higher concentrations.
NBQX CompetitiveAMPA/Kainate >> NMDAAMPA: ~0.15 µM; Kainate: ~4.8 µMInhibition of AMPA-evoked spike activity: ~32 µmol/kg (i.v.); Anticonvulsant (PTZ-induced seizures): 20 mg/kg (i.p.)Neuroprotection in focal ischemia, anticonvulsant studies, arthritis models.More water-soluble salt form available (NBQX disodium salt). Shown to not inhibit spreading depression in the rat brain, unlike NMDA antagonists.
GYKI 52466 Non-competitive (Negative Allosteric Modulator)AMPA >> Kainate > NMDAAMPA: ~7.5-10 µM; Kainate: ~450 µM; NMDA: >> 50 µMInhibition of AMPA-evoked spike activity: ~19 µmol/kg (i.v.)Anticonvulsant, skeletal muscle relaxant, neuroprotection studies.Orally active. Does not act on GABAA receptors, unlike conventional benzodiazepines. May be only weakly effective as a neuroprotective agent in some models.
Perampanel Non-competitive (Negative Allosteric Modulator)Selective for AMPAAMPA-induced Ca2+ influx: IC50 of 93 nMAnticonvulsant (audiogenic seizures): 0.47 mg/kg (oral); Anticonvulsant (MES-induced seizures): 1.6 mg/kg (oral)Epilepsy treatment, neuroprotection.Orally active with high bioavailability and a long half-life in humans. Does not interact with the glutamate recognition site of AMPA receptors.
Talampanel Non-competitive (Negative Allosteric Modulator)Selective for AMPANot specifiedNot specifiedEpilepsy, malignant gliomas, amyotrophic lateral sclerosis.Orally available with excellent blood-brain barrier penetration. Development was suspended due to a short half-life requiring multiple daily doses.

Delving into the Mechanisms: Signaling Pathways and Experimental Designs

Understanding the downstream consequences of receptor antagonism is crucial for interpreting experimental results. The following diagrams illustrate the general signaling pathway affected by these antagonists and a typical workflow for in vivo studies.

AMPA_Kainate_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens Kainate_R->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Na⁺ influx Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Activates Voltage-gated Ca²⁺ channels Downstream Downstream Signaling Ca_Influx->Downstream Antagonist Competitive Antagonist (e.g., CNQX, NBQX) Antagonist->AMPA_R Blocks Binding Site Antagonist->Kainate_R Blocks Binding Site NonComp_Antagonist Non-competitive Antagonist (e.g., GYKI 52466, Perampanel) NonComp_Antagonist->AMPA_R Allosteric Inhibition

AMPA/Kainate Receptor Antagonism Pathway

In_Vivo_Antagonist_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Model Select Animal Model (e.g., rat, mouse) Antagonist_Prep Prepare Antagonist Solution (Vehicle, Concentration) Animal_Model->Antagonist_Prep Administration Administer Antagonist (e.g., i.p., i.v., oral) Antagonist_Prep->Administration Behavioral Behavioral Testing (e.g., Seizure Scoring, Rotarod) Administration->Behavioral Electrophysiology In Vivo Electrophysiology (e.g., Field Potentials, Single-unit Recording) Administration->Electrophysiology Imaging In Vivo Imaging (e.g., Calcium Imaging) Administration->Imaging Data_Analysis Data Analysis (Statistical Comparison) Behavioral->Data_Analysis Electrophysiology->Data_Analysis Imaging->Data_Analysis Histo Histology/Immunohistochemistry (e.g., Neuronal Damage Assessment) Data_Analysis->Histo

General In Vivo Experimental Workflow

Experimental Protocols: A Guide to Reproducible Research

The following are detailed methodologies for key in vivo experiments frequently cited in the characterization of AMPA/kainate receptor antagonists.

In Vivo Electrophysiology: Inhibition of AMPA-Evoked Neuronal Activity

This protocol, adapted from studies evaluating NBQX and GYKI 52466, assesses the in vivo potency of antagonists in blocking AMPA-induced neuronal firing.

  • Animal Model: Male Wistar rats.

  • Anesthesia: An appropriate anesthetic agent is administered to maintain a stable level of anesthesia throughout the experiment.

  • Surgical Preparation: The animal is placed in a stereotaxic frame. A craniotomy is performed over the hippocampus.

  • Electrode Placement: A multi-barreled microiontophoresis electrode is lowered into the CA1 region of the hippocampus. One barrel is filled with a solution of AMPA for iontophoretic application, another with the antagonist solution, and a recording barrel to monitor neuronal spike activity.

  • Drug Application and Recording:

    • A stable baseline of neuronal firing is established.

    • AMPA is ejected iontophoretically to evoke consistent neuronal spike activity.

    • The antagonist is administered intravenously (i.v.) at increasing doses.

    • The inhibition of the AMPA-evoked spike activity is recorded and quantified.

  • Data Analysis: The dose of the antagonist required to produce a 50% reduction in the AMPA-evoked response (ED50) is calculated.

Anticonvulsant Activity: Mouse Audiogenic Seizure Model

This protocol is commonly used to evaluate the efficacy of antagonists against reflex seizures, as demonstrated in studies with perampanel.

  • Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures.

  • Antagonist Administration: The antagonist is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Seizure Induction: At a predetermined time after drug administration (to coincide with peak plasma concentration), mice are individually placed in a sound-attenuated chamber. A high-intensity acoustic stimulus (e.g., 120 dB) is presented for a fixed duration (e.g., 60 seconds).

  • Behavioral Scoring: The occurrence and severity of seizures are scored using a standardized scale, typically observing for wild running, clonic seizures, and tonic-clonic seizures.

  • Data Analysis: The dose of the antagonist that protects 50% of the animals from seizures (ED50) is determined.

Neuroprotection Assessment: Focal Ischemia Model

This protocol, used in the evaluation of NBQX, assesses the ability of an antagonist to reduce neuronal damage following an ischemic insult.

  • Animal Model: Male Wistar rats.

  • Surgical Procedure: Anesthesia is induced and maintained. The middle cerebral artery (MCA) is occluded to induce focal cerebral ischemia.

  • Antagonist Administration: The antagonist is administered as an intravenous (i.v.) bolus at the time of MCA occlusion and may be followed by subsequent doses.

  • Post-Ischemia Monitoring: Animals are allowed to recover, and neurological deficits are assessed at various time points.

  • Histological Analysis: After a set survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. Brain sections are stained (e.g., with TTC or cresyl violet) to visualize the infarct volume.

  • Data Analysis: The infarct volume in the antagonist-treated group is compared to that of the vehicle-treated control group to determine the extent of neuroprotection.

Conclusion

The choice of an in vivo AMPA/kainate receptor antagonist is a critical determinant of experimental outcomes. While CNQX remains a useful tool, alternatives such as NBQX, GYKI 52466, and perampanel offer distinct advantages in terms of selectivity, mechanism of action, and pharmacokinetic profiles. For studies requiring a competitive antagonist with improved water solubility, NBQX is a strong candidate. When a non-competitive, AMPA-selective antagonist is desired, GYKI 52466 and the clinically approved drug perampanel present compelling options, with the latter offering the benefit of oral administration and a long half-life. Talampanel, despite its developmental discontinuation, has been instrumental in establishing the therapeutic potential of AMPA receptor antagonism. By carefully considering the experimental question and the specific properties of each antagonist outlined in this guide, researchers can make an informed decision to advance their in vivo investigations of glutamatergic neurotransmission.

References

A Comparative Guide: GYKI 52466 versus CNQX for AMPA Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, selecting the appropriate antagonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor studies is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used AMPA receptor antagonists: GYKI 52466 and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). We will delve into their mechanisms of action, selectivity, and potency, supported by quantitative data and experimental protocols.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between GYKI 52466 and CNQX lies in their mechanism of action. CNQX is a competitive antagonist , meaning it directly competes with the endogenous ligand, glutamate, for the same binding site on the AMPA receptor.[1][2][3] In contrast, GYKI 52466 is a non-competitive antagonist .[4] It binds to an allosteric site, a different location on the receptor, to prevent ion channel opening, regardless of whether glutamate is bound. This distinction is crucial, as the efficacy of competitive antagonists like CNQX can be overcome by high concentrations of glutamate, a scenario that can occur in certain pathological conditions. Non-competitive antagonists like GYKI 52466, however, maintain their inhibitory effect even in the presence of excess glutamate.

Potency and Selectivity: A Quantitative Comparison

The potency and selectivity of these antagonists for different ionotropic glutamate receptors are key factors in experimental design. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency.

CompoundTarget ReceptorIC50Mechanism of ActionReferences
GYKI 52466 AMPA10-20 µMNon-competitive
Kainate~450 µMNon-competitive
NMDA>50 µMInactive
CNQX AMPA0.3-0.4 µMCompetitive
Kainate1.5-4 µMCompetitive
NMDA (glycine site)25 µMAntagonist

As the table indicates, CNQX is a more potent antagonist for both AMPA and kainate receptors, with IC50 values in the sub-micromolar to low micromolar range. GYKI 52466 is less potent but exhibits greater selectivity for AMPA receptors over kainate and NMDA receptors. It's important to note that while primarily an AMPA/kainate antagonist, CNQX also shows activity at the glycine modulatory site of the NMDA receptor at higher concentrations.

Experimental Protocols

The choice between GYKI 52466 and CNQX will often depend on the specific experimental question. Below are detailed methodologies for key experiments used to characterize these antagonists.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through AMPA receptors in response to glutamate application in the presence or absence of an antagonist.

Objective: To determine the IC50 of GYKI 52466 and CNQX for AMPA receptor-mediated currents.

Cell Preparation:

  • Cultured hippocampal or cortical neurons are prepared on glass coverslips.

  • Alternatively, acute brain slices can be prepared from rodents.

Recording:

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration.

  • The neuron is voltage-clamped at a holding potential of -70 mV to primarily measure AMPA receptor-mediated currents and minimize the contribution of NMDA receptors which are blocked by Mg2+ at this potential.

  • AMPA receptor-mediated currents are evoked by puff application of glutamate or a specific AMPA receptor agonist like AMPA itself.

  • After obtaining a stable baseline response, various concentrations of either GYKI 52466 or CNQX are bath-applied.

  • The peak amplitude of the inward current is measured at each antagonist concentration.

Data Analysis:

  • The peak current at each antagonist concentration is normalized to the baseline current.

  • A concentration-response curve is generated by plotting the normalized current against the logarithm of the antagonist concentration.

  • The IC50 value is determined by fitting the data with a sigmoidal dose-response function.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of CNQX for the AMPA receptor. This method is more suitable for competitive antagonists.

Membrane Preparation:

  • Brain tissue (e.g., cortex or hippocampus) is homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

Assay Procedure:

  • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [3H]CNQX or [3H]AMPA in the presence of a displacer for other sites).

  • Increasing concentrations of unlabeled CNQX are added to the wells to compete with the radioligand for binding.

  • To determine non-specific binding, a high concentration of an unlabeled ligand is added to a separate set of wells.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The percentage of specific binding is plotted against the logarithm of the unlabeled CNQX concentration.

  • The IC50 value is determined from the resulting competition curve.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanisms

To further clarify the interactions of these antagonists with the AMPA receptor, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

AMPA Receptor Signaling and Antagonist Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R Glutamate Binding Site Ion Channel Allosteric Site Glutamate->AMPA_R:f0 Binds CNQX CNQX (Competitive Antagonist) CNQX->AMPA_R:f0 Competes with Glutamate AMPA_R:f2->AMPA_R:f1 Ion_Flow Na+ Influx K+ Efflux AMPA_R:f1->Ion_Flow Opens GYKI GYKI 52466 (Non-competitive Antagonist) GYKI->AMPA_R:f2 Binds

Caption: AMPA receptor with binding sites for glutamate, CNQX, and GYKI 52466.

Comparative Experimental Workflow start Start: Prepare Neuronal Culture or Brain Slices patch_clamp Perform Whole-Cell Patch-Clamp Recording start->patch_clamp baseline Establish Stable Baseline AMPA-mediated Current patch_clamp->baseline split baseline->split gyki Bath Apply Increasing Concentrations of GYKI 52466 split->gyki cnqx Bath Apply Increasing Concentrations of CNQX split->cnqx measure_gyki Measure Peak Current (GYKI 52466) gyki->measure_gyki measure_cnqx Measure Peak Current (CNQX) cnqx->measure_cnqx analyze Analyze Data: Generate Dose-Response Curves and Calculate IC50 measure_gyki->analyze measure_cnqx->analyze

Caption: Workflow for comparing GYKI 52466 and CNQX using electrophysiology.

Conclusion: Choosing the Right Tool for the Job

Both GYKI 52466 and CNQX are invaluable tools for dissecting the role of AMPA receptors in synaptic transmission and plasticity.

  • CNQX is a potent, competitive antagonist ideal for experiments requiring strong and rapid blockade of AMPA/kainate receptors, such as isolating NMDA receptor-mediated events. However, its competitive nature and potential off-target effects on NMDA receptors at higher concentrations must be considered.

  • GYKI 52466 offers high selectivity for AMPA receptors over kainate and NMDA receptors and a non-competitive mechanism of action that is advantageous in conditions of high glutamate concentration. Its lower potency means that higher concentrations are required to achieve a full block.

Ultimately, the choice between GYKI 52466 and CNQX should be guided by the specific aims of the study, the desired level of receptor selectivity, and the anticipated glutamate concentrations in the experimental model. This guide provides the foundational information to make an informed decision for your AMPA receptor research.

References

A Comparative Guide to the Cross-Reactivity of CNQX with Ionotropic Glutamate and Other Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity profile of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a widely used antagonist in neuroscience research. Understanding the selectivity of CNQX is critical for the accurate interpretation of experimental results and for the development of more specific pharmacological tools. This document presents quantitative data on its binding affinities, detailed experimental protocols for assessing cross-reactivity, and visual representations of the relevant signaling pathways.

Data Presentation: CNQX Receptor Specificity

CNQX is a competitive antagonist primarily targeting AMPA and kainate receptors. However, it also exhibits activity at the glycine modulatory site of the NMDA receptor and can indirectly affect GABAergic transmission. The following table summarizes the inhibitory potency of CNQX at these key receptors.

Receptor TargetParameterValue (µM)Primary Effect
AMPA ReceptorIC50~0.3[1][2][3][4][5]Competitive Antagonist
Kainate ReceptorIC50~1.5Competitive Antagonist
NMDA Receptor (Glycine Site)IC50~25Antagonist
GABAA Receptor--Increased frequency of spontaneous inhibitory postsynaptic currents (sIPSCs)

Note: IC50 values represent the concentration of CNQX required to inhibit 50% of the receptor's response. A lower IC50 value indicates a higher binding affinity and potency.

Experimental Protocols

The determination of CNQX's receptor cross-reactivity relies on established experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the binding affinity (Kd) or inhibitory constant (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of CNQX for AMPA, kainate, and NMDA receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

  • Radiolabeled ligand specific for the receptor (e.g., [3H]AMPA, [3H]kainate, or [3H]glycine).

  • Unlabeled CNQX at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled CNQX. Include control wells with only the radioligand (total binding) and wells with the radioligand plus a high concentration of a known saturating unlabeled ligand (non-specific binding).

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the CNQX concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of CNQX. The Ki value can then be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through receptor channels in response to agonist application, and how this is affected by an antagonist like CNQX.

Objective: To characterize the functional antagonism of CNQX at AMPA, kainate, and NMDA receptors.

Materials:

  • Cultured neurons or acute brain slices.

  • External recording solution (Artificial Cerebrospinal Fluid - ACSF).

  • Internal pipette solution.

  • Patch pipettes (borosilicate glass).

  • Micromanipulator.

  • Patch-clamp amplifier and data acquisition system.

  • Agonists for the receptors of interest (e.g., AMPA, kainate, NMDA with glycine).

  • CNQX solution.

Procedure:

  • Preparation: Place the cultured neurons or brain slice in a recording chamber continuously perfused with ACSF.

  • Pipette Positioning: Under a microscope, use a micromanipulator to carefully approach a neuron with a patch pipette filled with the internal solution.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV) to record the current flowing through the ion channels.

  • Agonist Application: Apply a specific agonist to the neuron to evoke an inward current mediated by the receptor of interest.

  • Antagonist Application: Co-apply the agonist with different concentrations of CNQX and record the resulting current.

  • Data Analysis: Measure the peak amplitude of the evoked currents in the absence and presence of CNQX. Plot the percentage of inhibition of the agonist-evoked current against the CNQX concentration to determine its IC50 value for functional antagonism.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of the primary receptors affected by CNQX.

AMPA_Kainate_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Na_Influx Na+ Influx AMPA_R->Na_Influx Ca_Influx Ca2+ Influx (for Ca2+-permeable AMPARs) AMPA_R->Ca_Influx Kainate_R->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKC) Depolarization->Downstream

Caption: AMPA and Kainate Receptor Signaling Pathway.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine / D-Serine Glycine->NMDA_R Co-agonist Binding Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Na_Influx Na+ Influx NMDA_R->Na_Influx Second_Messenger Second Messenger Signaling (e.g., Calmodulin, nNOS) Ca_Influx->Second_Messenger Depolarization Depolarization Na_Influx->Depolarization Depolarization_Input Membrane Depolarization (removes Mg2+ block) Depolarization_Input->NMDA_R Activates

Caption: NMDA Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for assessing the cross-reactivity of a compound like CNQX.

Experimental_Workflow Start Start: Compound of Interest (CNQX) Primary_Screen Primary Screen: Target Receptors (AMPA, Kainate) Start->Primary_Screen Binding_Assay Radioligand Binding Assay (Determine IC50/Ki) Primary_Screen->Binding_Assay Functional_Assay Functional Assay (e.g., Patch-Clamp) (Determine functional antagonism) Primary_Screen->Functional_Assay Secondary_Screen Secondary Screen: Off-Target Receptors (NMDA, GABA, etc.) Secondary_Screen->Binding_Assay Repeat for off-targets Secondary_Screen->Functional_Assay Repeat for off-targets Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Data_Analysis->Secondary_Screen Conclusion Conclusion: Selectivity Profile of CNQX Data_Analysis->Conclusion

Caption: General workflow for assessing receptor cross-reactivity.

Conclusion

CNQX is a potent competitive antagonist of AMPA and kainate receptors. While it is often described as a "non-NMDA receptor antagonist," it is crucial for researchers to be aware of its antagonist activity at the glycine site of the NMDA receptor, albeit with significantly lower potency. Furthermore, its ability to modulate GABAA receptor function highlights the importance of careful experimental design and data interpretation when using this compound to dissect glutamatergic and GABAergic neurotransmission. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding and further investigating the pharmacological profile of CNQX and other receptor antagonists.

References

Safety Operating Guide

Navigating the Safe Disposal of CNQX Disodium Salt in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt, a potent AMPA/kainate receptor antagonist, requires careful management throughout its lifecycle, including its final disposal.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of CNQX disodium salt, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. The Safety Data Sheet (SDS) for this compound salt indicates that it is not classified as a hazardous substance or mixture.[4] However, as a matter of best practice, it should be handled with care in a well-ventilated area.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses or goggles.[5]

  • Hand Protection: Use appropriate chemical-resistant gloves. Nitrile gloves are a suitable option.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask is recommended.

  • Body Protection: A standard laboratory coat should be worn.

In the event of a spill, the area should be contained and the material swept up and placed in a suitable, closed container for disposal. Avoid the generation of dust.

Quantitative Data for Disposal

While specific quantitative disposal parameters for this compound salt are not extensively defined in publicly available literature, the following table summarizes key handling and disposal information based on general laboratory chemical waste guidelines.

ParameterGuidelineSource
Waste Classification Not classified as a hazardous substance or mixture under GHS. However, it should be treated as a chemical waste.
Container Type Original container or a clearly labeled, sealed, and compatible container.
Waste Segregation Do not mix with other waste streams unless explicitly permitted by institutional guidelines.
Storage Store in a designated, secure, and well-ventilated chemical waste storage area away from incompatible materials such as strong acids and bases.
Labeling Label waste containers with the full chemical name ("this compound salt"), CAS number (if available), and appropriate hazard warnings.

Step-by-Step Disposal Procedure

The disposal of this compound salt should follow a structured protocol in adherence to local, state, and federal regulations.

  • Waste Identification and Segregation: Identify the waste as this compound salt and keep it separate from other chemical waste.

  • Containerization: Place the waste in its original container or a designated, leak-proof container that is compatible with the chemical. Ensure the container is tightly sealed.

  • Labeling: Clearly label the container with the full chemical name and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arrange for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal. Provide them with all necessary information about the compound.

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound salt.

CNQX_Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: this compound Salt Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate containerize Place in a Sealed, Compatible Container segregate->containerize label_waste Label Container with: - Full Chemical Name - Hazard Information containerize->label_waste temp_store Store in Designated Satellite Accumulation Area label_waste->temp_store contact_ehs Contact Institutional EHS or Licensed Waste Contractor temp_store->contact_ehs end End: Proper Disposal by Authorized Personnel contact_ehs->end

Caption: Workflow for the safe disposal of this compound salt.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound salt, contributing to a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet for the chemical .

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CNQX disodium
Reactant of Route 2
CNQX disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.